Isomucronulatol 7-O-glucoside
Description
(3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside has been reported in Astragalus mongholicus with data available.
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3/t12-,17+,19+,20-,21+,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHOGLPTLQBGDO-ZVSSUSCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Botanical Origins of Isomucronulatol 7-O-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources of Isomucronulatol 7-O-glucoside, a significant isoflavonoid (B1168493) with recognized anti-inflammatory properties. This document furnishes quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to support ongoing research and development efforts.
Core Focus: Natural Sources and Quantitative Analysis
This compound is a naturally occurring isoflavonoid predominantly found within the plant kingdom, specifically in the Leguminosae (Fabaceae) family. Extensive phytochemical research has identified key species of the Astragalus genus as the primary botanical sources of this compound.
The most notable sources include the roots of Astragalus membranaceus (Fisch.) Bge. and its variety Astragalus membranaceus var. mongholicus (Bge.) P.K.Hsiao.[1][2] Another species, Astragalus chrysopterus , has also been reported to contain this isoflavonoid. The compound is one of twelve flavonoids isolated from the roots of A. membranaceus in one study.[3]
Quantitative analysis of this compound across different parts of Astragalus species reveals varying concentrations, highlighting the importance of specific plant material selection for optimal yield. A comparative analysis using UPLC-MS/MS provides precise content data, which is summarized in the table below.
Table 1: Quantitative Content of this compound in Astragalus Species
| Plant Species | Plant Part | Method | Content (µg/g) | Reference |
| Astragalus membranaceus var. mongholicus | Root | UPLC-MS/MS | 1.83 | [4] |
| Astragalus membranaceus var. mongholicus | Stem | UPLC-MS/MS | 0.11 | [4] |
| Astragalus membranaceus var. mongholicus | Leaf | UPLC-MS/MS | 0.03 | [4] |
| Astragalus membranaceus | Root | UPLC-MS/MS | 1.25 | [4] |
| Astragalus membranaceus | Stem | UPLC-MS/MS | 0.08 | [4] |
| Astragalus membranaceus | Leaf | UPLC-MS/MS | 0.02 | [4] |
Experimental Protocols
Protocol 1: Quantitative Determination of this compound by UPLC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of multiple bioactive compounds in Astragalus species.[4]
1. Sample Preparation (Ultrasonic Extraction):
- Accurately weigh 1.0 g of powdered, dried plant material (e.g., Astragalus root).
- Transfer to a conical flask and add 50 mL of 75% aqueous methanol (B129727).
- Perform ultrasonic extraction for 30 minutes at room temperature.
- Cool the extract to room temperature and replenish the lost weight with 75% methanol.
- Filter the extract through a 0.22 µm membrane filter prior to UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions:
- Chromatographic System: Waters ACQUITY UPLC system.
- Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).
- Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
- Gradient Program: 0-2 min, 10-25% B; 2-5 min, 25-40% B; 5-8 min, 40-60% B; 8-10 min, 60-90% B.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 35°C.
- Injection Volume: 2 µL.
- Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions: Monitor the specific precursor-to-product ion transition for Isomucronulatol 7-O-β-D-glucoside.
3. Standard Solution Preparation:
- Prepare a stock solution of Isomucronulatol 7-O-β-D-glucoside reference standard in methanol.
- Generate a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve.
Protocol 2: General Protocol for Isolation and Purification
This protocol outlines a general workflow for the isolation of isoflavonoids from Astragalus roots, which can be optimized for this compound.
1. Extraction:
- Air-dry and powder the roots of Astragalus membranaceus.
- Extract the powdered material with a suitable solvent, such as 70-95% ethanol (B145695) or methanol, at room temperature or under reflux. Multiple extractions (e.g., 3 times) are recommended for exhaustive extraction.
- Combine the extracts and concentrate under reduced pressure to yield a crude extract.
2. Fractionation:
- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This compound is expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
3. Chromatographic Purification:
- Subject the enriched fraction to column chromatography. A variety of stationary phases can be employed, including silica (B1680970) gel, Sephadex LH-20, or macroporous resins.
- Elute the column with a gradient of solvents, for example, a chloroform-methanol or ethyl acetate-methanol system, to separate the components.
- Monitor the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Combine fractions containing the target compound and further purify using preparative HPLC or high-speed counter-current chromatography (HSCCC) to obtain pure this compound.[5]
4. Structure Elucidation:
- Confirm the identity and purity of the isolated compound using spectroscopic methods, including Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.[6][7]
Visualization of Workflows and Pathways
Experimental Workflow for Isolation and Quantification
Caption: Workflow for the extraction, quantification, and isolation of this compound.
Anti-inflammatory Signaling Pathway of this compound
This compound has demonstrated anti-inflammatory effects, particularly in the context of osteoarthritis, by modulating inflammatory signaling pathways. It has been shown to inhibit the expression of key inflammatory mediators in interleukin-1β (IL-1β)-stimulated chondrosarcoma cells.[6][7] Additionally, it exhibits weak inhibitory effects on the production of IL-12 p40 in lipopolysaccharide (LPS)-stimulated dendritic cells.[1]
Caption: Inhibition of IL-1β-induced inflammatory pathways by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. phcogrev.com [phcogrev.com]
- 3. Flavonoids from Astragalus membranaceus and their inhibitory effects on LPS-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative analysis of twenty-five compounds in different parts of Astragalus membranaceus var. mongholicus and Astragalus membranaceus by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The intricate biosynthetic journey of Isomucronulatol 7-O-glucoside in Astragalus membranaceus
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Astragalus membranaceus, a cornerstone of traditional Chinese medicine, is a rich source of bioactive compounds, including a diverse array of isoflavonoids. Among these, Isomucronulatol 7-O-glucoside has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is paramount for metabolic engineering efforts to enhance its production and for the development of novel therapeutics. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in Astragalus membranaceus, detailing the enzymatic steps, presenting quantitative data, outlining experimental protocols, and visualizing the pathway and associated workflows.
The Biosynthetic Pathway: From Phenylalanine to a Glycosylated Isoflavone (B191592)
The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid-specific branch. The pathway can be broadly divided into three key stages:
-
Core Phenylpropanoid Pathway: The journey starts with the amino acid L-phenylalanine, which is converted to p-Coumaroyl-CoA through the sequential action of three enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-Coumarate:CoA ligase (4CL).
-
Isoflavonoid (B1168493) Skeleton Formation and Modification: p-Coumaroyl-CoA serves as a key precursor for the formation of the isoflavone core. Chalcone (B49325) synthase (CHS) and chalcone reductase (CHR) work in concert to produce isoliquiritigenin, which is then isomerized by chalcone isomerase (CHI) to liquiritigenin (B1674857). A pivotal step is the conversion of liquiritigenin to the isoflavone daidzein, catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme. The pathway to Isomucronulatol then involves a series of hydroxylation and methylation reactions. An isoflavone 2'-hydroxylase (I2'H) introduces a hydroxyl group at the 2' position of an isoflavone precursor. While the specific O-methyltransferase (IOMT) has not yet been fully characterized in Astragalus membranaceus, evidence from related legumes suggests that an isoflavone 3'-O-methyltransferase catalyzes the methylation of the 3'-hydroxyl group to yield Isomucronulatol.
-
Glycosylation: The final step in the formation of this compound is the attachment of a glucose moiety to the 7-hydroxyl group of Isomucronulatol. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). Several UGTs with broad substrate specificity towards isoflavones have been identified in A. membranaceus, making them strong candidates for this final modification.
Below is a diagram illustrating the proposed biosynthetic pathway.
Quantitative Insights into the Pathway
Quantitative analysis of gene expression and metabolite accumulation provides crucial evidence for the proposed biosynthetic pathway. Studies have shown differential expression of isoflavonoid biosynthesis genes and varying concentrations of isoflavonoids in different organs of Astragalus membranaceus.
Table 1: Gene Expression of Isoflavonoid Biosynthetic Genes in Different Organs of Astragalus membranaceus
| Gene | Flower | Leaf | Stem | Root |
| PAL (Phenylalanine ammonia-lyase) | +++ | ++ | + | + |
| C4H (Cinnamate-4-hydroxylase) | +++ | ++ | + | + |
| 4CL (4-Coumarate:CoA ligase) | +++ | ++ | + | + |
| CHS (Chalcone synthase) | +++ | ++ | + | + |
| CHI (Chalcone isomerase) | +++ | ++ | + | + |
| IFS (Isoflavone synthase) | +++ | ++ | + | + |
| I3'H (Isoflavone 3'-hydroxylase) | +++ | + | ++ | + |
| UGT (UDP-glycosyltransferase) | +++ | + | ++ | ++ |
Relative expression levels are denoted by '+' symbols, with '+++' indicating the highest expression.[1][2]
Table 2: Concentration of Selected Isoflavonoids in Different Organs of Astragalus membranaceus
| Compound | Flower (µg/g DW) | Leaf (µg/g DW) | Stem (µg/g DW) | Root (µg/g DW) |
| Calycosin | 0.09 | 145.56 | 18.3 | 1.64 |
| Calycosin-7-O-β-D-glucoside | Not Detected | 2.0 | 3.86 | 4.88 |
| This compound | - | - | - | Detected |
Data for Calycosin and its glucoside are from a study on A. membranaceus[2]. The presence of this compound in the root has been confirmed by LC-MS/MS analysis[3][4]. Quantitative data for Isomucronulatol and its glucoside across different organs is not yet comprehensively available.
The data suggests that while the initial steps of the pathway show the highest gene expression in the flower, the accumulation of the final glycosylated products is highest in the root, indicating potential transport of intermediates or the final products within the plant[2].
Key Enzymes and Their Characterization
Isoflavone 2'-hydroxylase (AmI2'H)
A crucial enzyme in the biosynthesis of Isomucronulatol is the isoflavone 2'-hydroxylase, a cytochrome P450-dependent monooxygenase. An AmI2'H gene has been cloned from Astragalus membranaceus var. mongolicus. The gene was successfully expressed in E. coli, and the recombinant protein was purified and identified by LC-ESI-MS/MS[5]. This confirmed its identity as a key enzyme in the isoflavonoid pathway of this plant.
UDP-glycosyltransferases (UGTs)
The final step of glycosylation is catalyzed by UGTs. Several UGTs have been identified and characterized from A. membranaceus. Notably, AmUGT88E29 and AmUGT88E30 have demonstrated high catalytic activity towards a range of isoflavones in vitro[3][6]. Furthermore, overexpression of AmUGT88E29 in hairy roots of A. membranaceus led to a significant increase in the content of calycosin-7-O-β-d-glucoside, a structurally related isoflavone glucoside[3][6]. This suggests that UGTs like AmUGT88E29 are strong candidates for the glycosylation of Isomucronulatol at the 7-O position. Another identified UGT, AmGT90, has also shown broad substrate specificity for various flavonoids, including isoflavones[7].
Experimental Protocols
1. Heterologous Expression and Purification of AmI2'H
The following is a generalized protocol based on the successful expression of AmI2'H in E. coli[5].
References
- 1. Accumulation of flavonoids and related gene expressions in different organs of Astragalus membranaceus Bge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional regulation mechanism of flavonoids biosynthesis gene during fruit development in astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jipb.net [jipb.net]
- 5. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]
- 6. Identification and Functional Characterization of UDP-Glycosyltransferases Involved in Isoflavone Biosynthesis in Astragalus membranaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Isomucronulatol 7-O-glucoside: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and biological activities of Isomucronulatol 7-O-glucoside, a flavonoid glycoside with potential therapeutic applications.
Physical and Chemical Properties
This compound is a natural isoflavonoid (B1168493) found in the roots of Astragalus membranaceus.[1][2][3] It presents as a white to off-white powder.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₈O₁₀ | [4] |
| Molecular Weight | 464.46 g/mol | [4] |
| Physical Description | White to off-white solid powder | [4] |
| Purity | ≥98% (by HPLC) | [3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695) | [3][5][6] |
| Predicted Boiling Point | 641.5 ± 55.0 °C | [4] |
| Predicted pKa | 9.48 ± 0.45 | [4] |
| Storage | Short term (weeks) at 0-4°C; Long term (months) at -20°C or -80°C. Protect from light. | [1][4] |
Experimental Protocols
Isolation and Purification of this compound from Astragalus membranaceus
The following protocol is a representative method for the isolation and purification of this compound from the roots of Astragalus membranaceus.
Experimental Workflow:
Caption: Workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered roots of Astragalus membranaceus are extracted with 70% aqueous ethanol using a reflux apparatus. The solvent is then removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on a silica (B1680970) gel stationary phase. A gradient elution is performed using a solvent system such as dichloromethane-methanol-water to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are pooled and may require further purification steps. These can include additional column chromatography on different stationary phases (e.g., Sephadex LH-20) or preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Structural Characterization
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the molecular weight of the compound.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity in the molecule.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms in the molecule.
The spectral data obtained are then compared with published values for this compound to confirm its identity.
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-inflammatory and anti-osteoarthritic properties. Its mechanism of action is primarily attributed to the inhibition of pro-inflammatory signaling pathways.
Anti-inflammatory and Anti-osteoarthritic Effects
In cellular models of osteoarthritis, this compound has been shown to suppress the expression of key inflammatory and cartilage-degrading molecules, including:
-
Matrix Metalloproteinase-13 (MMP-13)
-
Cyclooxygenase-2 (COX-2)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-1beta (IL-1β)
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, signaling molecules like TNF-α and IL-1β activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the degradation of IκBα and the subsequent release and translocation of the NF-κB (p65/p50) dimer into the nucleus. Once in the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators. This compound is thought to interfere with this cascade, leading to a reduction in the production of inflammatory molecules.
Caption: Proposed mechanism of this compound in inhibiting the NF-κB pathway.
Some evidence also suggests a potential role of the PI3K/Akt signaling pathway in the biological activities of compounds isolated from Astragalus membranaceus, which may represent another avenue for the therapeutic effects of this compound. Further research is warranted to fully elucidate its interactions with this pathway.
References
- 1. Extraction of a Novel Cold-Water-Soluble Polysaccharide from Astragalus membranaceus and Its Antitumor and Immunological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:94367-43-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. Separation and Purification of Astragalus membranaceus Polysaccharides by Deep Eutectic Solvents-Based Aqueous Two-Phase System [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Isomucronulatol 7-O-beta-glucoside | CAS:136087-29-1 | Manufacturer ChemFaces [chemfaces.com]
Isomucronulatol 7-O-glucoside: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomucronulatol 7-O-glucoside (IMG) is an isoflavonoid, a class of flavonoid compounds, isolated from the roots of Astragalus membranaceus, a plant widely used in traditional medicine.[1][2] As a natural product, IMG has garnered scientific interest for its potential therapeutic properties, primarily focusing on its anti-inflammatory and anti-osteoarthritic activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its mechanism of action, supported by experimental data and protocols.
Biological Activity: Anti-Osteoarthritic Effects
The most well-documented biological activity of this compound is its potential to mitigate inflammatory processes associated with osteoarthritis (OA). Research has demonstrated that IMG can counteract the effects of pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β), which are key drivers in the pathogenesis of OA.
In in-vitro models using human chondrosarcoma cells (SW1353) stimulated with IL-1β, IMG has been shown to suppress the expression of multiple key mediators involved in cartilage degradation and inflammation.[2][3][4] The compound exerts its effects in a dose-dependent manner, leading to the downregulation of catabolic enzymes and inflammatory molecules.[3]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound in chondrocytes are primarily attributed to its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] In a resting state, the NF-κB dimer (commonly p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[5][6]
Upon stimulation by pro-inflammatory signals like IL-1β, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[6] This releases NF-κB, allowing it to translocate into the nucleus, where it binds to DNA and activates the transcription of a host of pro-inflammatory and matrix-degrading genes, including MMP13, COX-2, TNF-α, and IL-1β itself.[5][6]
Experimental evidence shows that treatment with this compound prevents the degradation of IκBα in IL-1β-stimulated chondrocytes.[3] By stabilizing the IκBα protein, IMG effectively sequesters NF-κB in the cytoplasm, preventing the transcription of its downstream target genes and thereby reducing the inflammatory and catabolic cascade characteristic of osteoarthritis.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemicals: “A Small Defensive Advantage for Plants and Fungi; a Great Remedy for the Health of Mankind” [mdpi.com]
- 5. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Isomucronulatol 7-O-glucoside: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomucronulatol 7-O-glucoside, a flavonoid primarily isolated from the roots of Astragalus membranaceus, is emerging as a compound of interest for its therapeutic properties, particularly in the realms of anti-inflammatory and anti-osteoarthritic applications. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols from pivotal studies. The information presented herein is intended to support further research and development of this promising natural compound for potential clinical applications.
Introduction
Flavonoids, a diverse group of plant secondary metabolites, are well-recognized for their broad spectrum of pharmacological activities. This compound, an isoflavan (B600510) glucoside, has been identified as a bioactive constituent of Astragalus membranaceus, a plant with a long history of use in traditional medicine. Recent in vitro studies have begun to elucidate the specific therapeutic potential of this compound, focusing on its ability to modulate inflammatory pathways. This document serves as a technical resource, consolidating the available data to facilitate a deeper understanding of this compound's biological effects and to provide a foundation for future investigations.
Pharmacological Activities and Mechanism of Action
The primary therapeutic activities of this compound identified to date are its anti-inflammatory and anti-osteoarthritic effects. The underlying mechanism of action appears to be centered on the inhibition of pro-inflammatory signaling pathways, most notably the NF-κB pathway.
Anti-Osteoarthritic Effects
In an in vitro model of osteoarthritis using IL-1β-stimulated human chondrosarcoma SW1353 cells, this compound has been shown to mitigate the catabolic and inflammatory processes associated with the disease.[1][2] Treatment with this compound resulted in a dose-dependent reduction in the expression of key osteoarthritis-related molecules.[1]
Specifically, it has been observed to:
-
Reduce Matrix Metalloproteinase (MMP) Expression: Downregulates the expression of MMP13, a key enzyme responsible for the degradation of type II collagen in articular cartilage.[1][2]
-
Inhibit Pro-inflammatory Cytokines: Decreases the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1]
-
Suppress Inflammatory Enzymes: Reduces the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1]
-
Modulate the NF-κB Pathway: Inhibits the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[3]
A study also noted a synergistic effect when this compound was combined with another natural compound, ecliptasaponin A, leading to a more pronounced reduction in MMP13 expression.[1][2]
Anti-Inflammatory Effects
Beyond its effects in the context of osteoarthritis, this compound has demonstrated broader anti-inflammatory potential. It exhibits weak inhibitory effects on the production of IL-12 p40 in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells.[4][5] While the effect is described as weak, it points to the compound's ability to modulate immune responses.
Data Presentation
The following table summarizes the available quantitative and semi-quantitative data on the biological activities of this compound. It is important to note that specific IC50 values for many of these effects are not yet published in the available literature.
| Biological Activity | Model System | Target Molecule/Process | Concentrations Tested | Observed Effect | Reference |
| Anti-Osteoarthritis | IL-1β-stimulated SW1353 cells | MMP13 mRNA and protein expression | 30, 50, 100 µg/mL | Dose-dependent reduction | [1] |
| IL-1β-stimulated SW1353 cells | TNF-α mRNA and protein expression | 30, 50, 100 µg/mL | Dose-dependent reduction | [1] | |
| IL-1β-stimulated SW1353 cells | IL-1β mRNA and protein expression | 30, 50, 100 µg/mL | Dose-dependent reduction | [1] | |
| IL-1β-stimulated SW1353 cells | COX-2 mRNA and protein expression | 30, 50, 100 µg/mL | Dose-dependent reduction | [1] | |
| IL-1β-stimulated SW1353 cells | Collagen Type II protein expression | 30, 50, 100 µg/mL | Dose-dependent reduction | [1] | |
| Anti-Inflammatory | LPS-stimulated bone marrow-derived dendritic cells | IL-12 p40 production | Not specified | Weak inhibitory effect | [4][5] |
Signaling Pathways and Visualizations
The primary signaling pathway implicated in the action of this compound is the NF-κB pathway. The following diagram illustrates the proposed mechanism of action in the context of an IL-1β-stimulated chondrocyte.
Caption: Proposed mechanism of this compound in inhibiting the IL-1β-induced NF-κB signaling pathway.
Experimental Protocols
The following protocols are based on the methodologies described in the study by Hong et al. (2018) investigating the anti-osteoarthritic effects of this compound.[1]
Cell Culture and Treatment
-
Cell Line: Human chondrosarcoma cell line SW1353.
-
Culture Medium: Leibovitz's L-15 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed SW1353 cells at a density of 1 x 10^6 cells per well in a 6-well plate.
-
Pre-treatment: After 24 hours of incubation, pre-treat the cells with this compound (30, 50, or 100 µg/mL) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding 20 µg/mL of IL-1β to the culture medium.
-
Incubation: Incubate the cells for 24 hours before harvesting for subsequent analysis.
References
- 1. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:94367-43-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jane-liu.sites.pomona.edu [jane-liu.sites.pomona.edu]
Isomucronulatol 7-O-glucoside: A Potential Modulator in Osteoarthritis Pathophysiology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, inflammation, and subsequent loss of joint function. Current therapeutic strategies primarily focus on symptomatic relief and have limited efficacy in halting disease progression. Emerging research has identified Isomucronulatol 7-O-glucoside (IMG), a flavonoid compound, as a potential therapeutic agent in the management of osteoarthritis. This technical guide provides a comprehensive overview of the current scientific evidence on the role of IMG in OA, with a focus on its molecular mechanisms, experimental data, and methodological considerations for future research and development.
Introduction to this compound
This compound is a flavonoid that has been isolated from medicinal plants such as Astragalus membranaceus.[1] Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including anti-inflammatory and antioxidant properties. The potential therapeutic application of IMG in osteoarthritis is an active area of investigation, with initial studies demonstrating its ability to modulate key pathological pathways in chondrocyte models of the disease.[2][3][4]
Mechanism of Action in Osteoarthritis
The current understanding of IMG's role in osteoarthritis is primarily derived from in vitro studies utilizing an interleukin-1β (IL-1β)-stimulated chondrosarcoma cell model, which mimics the inflammatory environment of an osteoarthritic joint.[2][3][4] The pro-inflammatory cytokine IL-1β is a key mediator in the pathogenesis of OA, triggering a cascade of events that lead to cartilage matrix degradation and inflammation.
Research indicates that IMG exerts its chondroprotective effects by inhibiting the expression of several key molecules implicated in OA pathology:
-
Matrix Metalloproteinase 13 (MMP-13): MMP-13 is a critical enzyme responsible for the degradation of type II collagen, the primary structural component of articular cartilage.[5][6] IMG has been shown to suppress the expression of MMP-13 in a dose-dependent manner.[2][3]
-
Pro-inflammatory Cytokines (TNF-α, IL-1β): Tumor necrosis factor-alpha (TNF-α) and IL-1β are potent pro-inflammatory cytokines that amplify the inflammatory response and contribute to cartilage breakdown.[2] IMG treatment has been demonstrated to reduce the expression of both TNF-α and IL-1β.[2][3]
-
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain in osteoarthritis.[2] IMG has been shown to inhibit the expression of COX-2.[2][3]
-
NF-κB Pathway: The transcription factor nuclear factor-kappa B (NF-κB) is a central regulator of the inflammatory response in chondrocytes.[2] It is suggested that IMG may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway, as evidenced by its impact on the expression of NF-κB subunit p65.[2]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the quantitative findings from a key study investigating the effects of this compound on gene expression in IL-1β-stimulated SW1353 human chondrosarcoma cells. The data demonstrates a dose-dependent inhibitory effect of IMG on the expression of key osteoarthritis-related molecules.
| Target Molecule | Treatment Group | Concentration (µg/mL) | Relative mRNA Expression (Fold Change vs. Control) | Method |
| MMP-13 | Control | - | 1.0 | RT-PCR |
| IL-1β | 20 | Increased | RT-PCR | |
| IL-1β + IMG | 30 | Reduced | RT-PCR | |
| IL-1β + IMG | 50 | Reduced | RT-PCR | |
| IL-1β + IMG | 100 | Reduced | RT-PCR | |
| Collagen Type II | Control | - | 1.0 | RT-PCR |
| IL-1β | 20 | Decreased | RT-PCR | |
| IL-1β + IMG | 30 | Increased | RT-PCR | |
| IL-1β + IMG | 50 | Increased | RT-PCR | |
| IL-1β + IMG | 100 | Increased | RT-PCR | |
| TNF-α | Control | - | 1.0 | RT-PCR |
| IL-1β | 20 | Increased | RT-PCR | |
| IL-1β + IMG | 30 | Reduced | RT-PCR | |
| IL-1β + IMG | 50 | Reduced | RT-PCR | |
| IL-1β + IMG | 100 | Reduced | RT-PCR | |
| IL-1β | Control | - | 1.0 | RT-PCR |
| IL-1β (exogenous) | 20 | Increased | RT-PCR | |
| IL-1β + IMG | 30 | Reduced (endogenous) | RT-PCR | |
| IL-1β + IMG | 50 | Reduced (endogenous) | RT-PCR | |
| IL-1β + IMG | 100 | Reduced (endogenous) | RT-PCR | |
| COX-2 | Control | - | 1.0 | RT-PCR |
| IL-1β | 20 | Increased | RT-PCR | |
| IL-1β + IMG | 30 | Reduced | RT-PCR | |
| IL-1β + IMG | 50 | Reduced | RT-PCR | |
| IL-1β + IMG | 100 | Reduced | RT-PCR |
Note: The term "Increased" or "Reduced" indicates the directional change observed in the study. Specific fold-change values were not detailed in the available abstracts.
Experimental Protocols
The following provides a detailed methodology for the key in vitro experiments cited in this guide, based on the available information.
Cell Culture and Treatment
-
Cell Line: Human chondrosarcoma SW1353 cells were used as an in vitro model for human chondrocytes.
-
Culture Conditions: Cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Stimulation: To mimic the inflammatory conditions of osteoarthritis, SW1353 cells (1 x 10⁶ cells) were stimulated with 20 µg/mL of human recombinant Interleukin-1β (IL-1β) for 24 hours.[2][3]
-
Treatment: this compound (IMG) was dissolved in a suitable solvent and pre-treated for 1 hour before the addition of IL-1β.[2] IMG was tested at concentrations of 30, 50, and 100 µg/mL.[2]
Gene Expression Analysis (RT-PCR)
-
RNA Isolation: Total RNA was extracted from the SW1353 cell lysates using a standard RNA isolation kit according to the manufacturer's instructions.
-
Reverse Transcription: First-strand cDNA was synthesized from the isolated RNA using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): The cDNA was then used as a template for PCR amplification using specific primers for the target genes (MMP-13, Collagen Type II, TNF-α, IL-1β, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: The PCR products were resolved by gel electrophoresis and visualized. The intensity of the bands was quantified to determine the relative mRNA expression levels.
Protein Expression Analysis (Western Blot)
-
Protein Extraction: Total protein was extracted from the SW1353 cell lysates using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates was determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for the target proteins (MMP-13, COX-2, p65) and a loading control (e.g., β-actin).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands were visualized using a chemiluminescence detection system. The intensity of the bands was quantified to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in an IL-1β-stimulated chondrocyte model and the general experimental workflow used to assess its efficacy.
Caption: Proposed mechanism of this compound in osteoarthritis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinases in rheumatoid arthritis and osteoarthritis: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression profiling of metalloproteinases and their inhibitors in synovium and cartilage - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for Isomucronulatol 7-O-glucoside in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Isomucronulatol 7-O-glucoside, a flavonoid glycoside primarily isolated from the roots of Astragalus membranaceus, is a compound of increasing interest within the scientific community for its potential therapeutic applications, particularly in the fields of inflammation and osteoarthritis. This guide provides a comprehensive overview of commercial suppliers, key technical data, experimental protocols, and the molecular signaling pathways associated with this compound to support its use in research and drug development.
Commercial Availability
This compound is available for research purposes from a variety of specialized chemical suppliers. These companies typically provide the compound in various purities and quantities, accompanied by certificates of analysis.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| MedchemExpress | 136087-29-1 | C23H28O10 | 464.46 | ≥98% | 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month)[1] |
| ChemFaces | 136087-29-1 | C23H28O10 | 464.46 | ≥98% | 2-8°C for up to 24 months[2] |
| United States Biological | 94367-43-8 | C23H28O10 | 464.46 | ≥99% | 4°C[3] |
| AOBIOUS | 94367-43-8 | C23H28O10 | 464.46 | ≥98% | 0°C (short term), -20°C (long term), desiccated[4] |
| Clementia Biotech | 136087-29-1 | C23H28O10 | 464.46 | ≥98% | Information available upon request |
| ChemFarm | 94367-43-8 | C23H28O10 | 464.5 | ≥98% | 0°C (short term), -20°C (long term), desiccated[5] |
| Cenmed | 94367-43-8 | C23H28O10 | 464.5 | ≥98% | Information available upon request[6] |
Note: The CAS number for this compound can be cited as either 136087-29-1 or 94367-43-8 by different suppliers. Researchers should verify the specific product information with their chosen supplier.
Biological Activity and Research Applications
This compound has demonstrated significant anti-inflammatory and anti-osteoarthritic properties in preclinical studies. Its primary mechanism of action involves the inhibition of key inflammatory mediators and matrix-degrading enzymes in chondrocytes, the cells responsible for cartilage maintenance.
Anti-Osteoarthritic Effects in a Chondrosarcoma Cell Model
A key study investigated the effects of this compound on an in vitro model of osteoarthritis using the human chondrosarcoma cell line SW1353 stimulated with interleukin-1β (IL-1β), a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of osteoarthritis. In this model, this compound was shown to reduce the expression of several key molecules associated with osteoarthritis in a dose-dependent manner.
Table 2: Qualitative Effects of this compound on Osteoarthritis-Related Molecules in IL-1β-Stimulated SW1353 Cells
| Target Molecule | Effect of this compound | Biological Function in Osteoarthritis | Reference |
| MMP-13 (Matrix Metalloproteinase-13) | Decreased Expression | Degrades type II collagen, the main structural component of cartilage.[7] | [7] |
| COX-2 (Cyclooxygenase-2) | Decreased Expression | Enzyme responsible for producing prostaglandins, which mediate inflammation and pain.[7] | [7] |
| TNF-α (Tumor Necrosis Factor-alpha) | Decreased Expression | Pro-inflammatory cytokine that promotes cartilage degradation.[7] | [7] |
| IL-1β (Interleukin-1 beta) | Decreased Expression | Pro-inflammatory cytokine that induces the expression of MMPs and other inflammatory mediators.[7] | [7] |
| p65 (NF-κB subunit) | Decreased Expression | A key transcription factor that regulates the expression of many pro-inflammatory and catabolic genes.[7] | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on IL-1β-stimulated chondrosarcoma cells.
Cell Culture and Treatment
-
Cell Line: Human chondrosarcoma cell line SW1353.
-
Culture Medium: DMEM/F-12 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure:
-
Seed SW1353 cells (1 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 30, 50, or 100 µg/mL) for 1 hour.
-
Stimulate the cells with IL-1β (e.g., 20 ng/mL) for 24 hours to induce an inflammatory and catabolic response.
-
RNA Isolation and Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
Objective: To determine the mRNA expression levels of target genes (MMP-13, COX-2, TNF-α, IL-1β, p65).
-
Procedure:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Isolate total RNA from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Perform PCR using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the PCR products by gel electrophoresis.
-
Table 3: Example Primer Sequences for RT-PCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| p65 | AGGCAAGGAATAATGCTGTCCTG | ATCATTCTCTAGTGTCTGGTTGG[8] |
| β-actin | TGAGAGGGAAATCGTGCGTG | TGCTTGCTGATCCACATCTGC[8] |
Western Blot Analysis
-
Objective: To determine the protein expression levels of target molecules.
-
Procedure:
-
After treatment, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., MMP-13, COX-2, p65) and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the amount of secreted proteins (e.g., TNF-α, MMP-13) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
Centrifuge the supernatant to remove any cell debris.
-
Perform the ELISA using a commercially available kit for the specific target protein according to the manufacturer's protocol.
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add the culture supernatants and standards to the wells and incubate.
-
Wash the wells and add a detection antibody.
-
Add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the target protein in the samples based on the standard curve.
-
Signaling Pathway Analysis
This compound exerts its anti-inflammatory and chondroprotective effects by modulating key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.
In the context of osteoarthritis, the pro-inflammatory cytokine IL-1β binds to its receptor (IL-1R1) on the surface of chondrocytes. This binding initiates a signaling cascade that ultimately leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p65/p50) to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory and catabolic molecules such as MMP-13, COX-2, TNF-α, and IL-1β itself.
This compound has been shown to inhibit the expression of the p65 subunit of NF-κB, thereby disrupting this inflammatory cascade and reducing the production of downstream mediators that contribute to cartilage degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isomucronulatol 7-O-beta-glucoside | CAS:136087-29-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. dev.usbio.net [dev.usbio.net]
- 4. (Iso)-Isomucronulatol 7-O-glucoside Supplier | CAS 94367-43-8 | AOBIOUS [aobious.com]
- 5. chemfarms.com [chemfarms.com]
- 6. cenmed.com [cenmed.com]
- 7. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The levels of NF-κB p50 and NF-κB p65 play a role in thyroid carcinoma malignancy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Isomucronulatol 7-O-glucoside CAS number and molecular weight
An In-depth Technical Guide to Isomucronulatol 7-O-glucoside
This compound, a flavonoid isolated from the roots of Astragalus membranaceus, has garnered attention within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and anti-osteoarthritic effects. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental methodologies used to elucidate its mechanism of action, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
A clear identification of a compound's physical and chemical characteristics is fundamental for any research and development endeavor. This compound's key identifiers are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 94367-43-8 | [1][2][3][4] |
| Molecular Formula | C₂₃H₂₈O₁₀ | [1][2][5] |
| Molecular Weight | 464.46 g/mol | [1][2][5] |
Biological Activity and Mechanism of Action
This compound has demonstrated significant potential in modulating inflammatory pathways associated with osteoarthritis. Research indicates that it can suppress the expression of key molecules involved in the degradation of cartilage and the inflammatory cascade in chondrocytes stimulated by interleukin-1β (IL-1β).[1][5][6]
Anti-osteoarthritic Effects
In a well-established in vitro model of osteoarthritis using IL-1β-stimulated human chondrosarcoma SW1353 cells, this compound (IMG) was shown to inhibit the expression of several critical osteoarthritis-related molecules in a dose-dependent manner.[5] The compound was tested at concentrations of 30, 50, and 100 μg/mL.[5]
Key molecules suppressed by this compound include:
-
Matrix Metalloproteinase 13 (MMP-13): A key enzyme responsible for the degradation of type II collagen, the main component of articular cartilage.[5]
-
Cyclooxygenase-2 (COX-2): An enzyme that plays a central role in the inflammatory process by producing prostaglandins.[5]
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that is a major mediator of inflammation in osteoarthritis.[5]
-
Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine that drives the expression of other inflammatory mediators and matrix-degrading enzymes.[5]
-
p65: A subunit of the NF-κB transcription factor, which is a critical regulator of inflammatory gene expression.[5][6]
The inhibition of these molecules suggests that this compound exerts its anti-osteoarthritic effects by interfering with the IL-1β signaling pathway, a central pathogenic mechanism in osteoarthritis.
Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound mediates its anti-inflammatory effects in chondrocytes.
Experimental Protocols
The investigation into the bioactivity of this compound involved several key experimental techniques to quantify its effects on gene and protein expression in a cellular model of osteoarthritis.[1][5][6]
Cell Culture and Treatment
Human chondrosarcoma SW1353 cells were used as an in vitro model for chondrocytes.[1][5] The cells were stimulated with 20 μg/mL of IL-1β for 24 hours to induce an inflammatory and catabolic state mimicking osteoarthritis.[1] In the experimental groups, cells were pre-treated with this compound for 1 hour before the addition of IL-1β.[1]
Gene and Protein Expression Analysis
The expression of osteoarthritis-related molecules was assessed using the following standard molecular biology techniques:[1][5][6]
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This method was employed to measure the mRNA expression levels of target genes, providing insight into the transcriptional regulation by this compound.
-
Western Blot: This technique was used to determine the protein levels of the target molecules, confirming the effects observed at the mRNA level and assessing post-transcriptional regulation.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA was utilized to quantify the amount of secreted proteins, such as MMP-13, in the cell culture supernatant, providing a measure of the functional impact of the compound on protein secretion.[1]
The following diagram outlines the general experimental workflow used in these studies.
Conclusion
This compound presents a promising natural compound for the potential development of novel therapeutics for osteoarthritis. Its ability to inhibit the expression of key inflammatory and catabolic mediators in an IL-1β-stimulated chondrocyte model highlights its chondroprotective potential. Further in-depth studies, including in vivo animal models and pharmacokinetic profiling, are warranted to fully elucidate its therapeutic efficacy and safety profile for future clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Single Compounds for Osteoarthritis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salidroside Suppresses IL-1β-Induced Apoptosis in Chondrocytes via Phosphatidylinositol 3-Kinases (PI3K)/Akt Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction of Isomucronulatol 7-O-glucoside from Astragalus Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomucronulatol 7-O-glucoside is a significant isoflavonoid (B1168493) compound found in the roots of various Astragalus species, including Astragalus membranaceus.[1][2] This natural product has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory effects.[1][2][3] The effective extraction and isolation of this compound are paramount for further pharmacological investigation and potential drug development.
This document provides a comprehensive overview of the extraction protocols for this compound from Astragalus roots, tailored for research and development purposes. The methodologies detailed herein are based on established techniques for isoflavonoid extraction from plant materials.
Physicochemical Properties
This compound is a glycoside of isomucronulatol. The presence of the glucose moiety significantly increases its polarity compared to its aglycone form. This characteristic is a critical consideration in the selection of appropriate extraction solvents and purification strategies. As a glycosylated flavonoid, it is more soluble in polar solvents like methanol, ethanol, and water, or mixtures thereof.[4][5]
Extraction Methodologies
The selection of an extraction method depends on various factors, including the desired yield, purity, processing time, and available equipment. Both conventional and modern techniques have been successfully employed for the extraction of isoflavonoids from plant matrices.[6][7]
1. Maceration: This is a simple and widely used method involving the soaking of the plant material in a selected solvent for a prolonged period with occasional agitation.[4] It is a suitable method for thermo-labile compounds.
2. Soxhlet Extraction: A classical and exhaustive extraction method that uses a smaller volume of solvent compared to maceration.[4][8] The continuous cycling of the warm solvent enhances extraction efficiency. However, the prolonged exposure to heat may not be suitable for all compounds.
3. Ultrasound-Assisted Extraction (UAE): This modern technique utilizes ultrasonic waves to disrupt the plant cell walls, facilitating the release of bioactive compounds.[5] UAE generally offers higher efficiency, reduced extraction time, and lower solvent consumption compared to conventional methods.[5]
4. Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process. This method is known for its high efficiency and reduced extraction times.
Quantitative Data on Isoflavonoid Extraction from Astragalus
The following table summarizes various parameters used in the extraction of isoflavonoids from Astragalus roots, providing a comparative overview for methodological selection.
| Extraction Method | Solvent System | Solvent-to-Solid Ratio (mL/g) | Temperature (°C) | Time | Reported Yield/Efficiency | Reference |
| Reflux Extraction | 70% Ethanol | 10:1 | Reflux | 2 x 60 min | Optimal for total flavonoids | [9] |
| Alcohol Reflux | 90% Ethanol | 20:1 | 75 | 2.5 h | 0.934 mg/g of specific flavonoids | [9] |
| Microwave-Assisted | 95% Ethanol | 15:1 | 90 | 20 min | 0.489% extraction rate of flavonoids | [9] |
| Maceration | Water, 1:1 Methanol:Water, 1:1 Ethanol:Water | 40:1 | Room Temperature | Not Specified | Solvent-dependent affinity for different isoflavones | [10] |
Experimental Protocol: Ultrasound-Assisted Extraction of this compound
This protocol details a robust method for the extraction and purification of this compound from Astragalus roots, prioritizing efficiency and yield.
1. Preparation of Plant Material:
-
Obtain dried Astragalus roots.
-
Grind the roots into a fine powder (40-60 mesh) to increase the surface area for extraction.
-
Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture.
2. Extraction:
-
Weigh 10 g of the dried Astragalus root powder and place it in a 250 mL Erlenmeyer flask.
-
Add 150 mL of 75% methanol-water (v/v) to the flask.
-
Place the flask in an ultrasonic bath.
-
Perform ultrasound-assisted extraction at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 50°C.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.
-
Combine the filtrates from all three extractions.
3. Solvent Removal:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Continue the evaporation until a crude extract with a syrupy consistency is obtained.
4. Purification by Column Chromatography:
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Prepare a silica (B1680970) gel column (200-300 mesh) packed with a suitable solvent system, such as a gradient of ethyl acetate (B1210297) and methanol.
-
Load the dissolved extract onto the column.
-
Elute the column with the gradient solvent system, starting with a lower polarity mixture and gradually increasing the polarity.
-
Collect fractions of the eluate.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A reference standard is highly recommended for accurate identification.
-
Combine the fractions containing the purified compound.
-
Evaporate the solvent from the combined fractions to obtain the isolated this compound.
5. Final Product:
-
The purity of the isolated compound should be assessed using High-Performance Liquid Chromatography (HPLC).
-
Store the purified this compound at -20°C in a desiccated environment to prevent degradation.[1]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. phcogrev.com [phcogrev.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cyberleninka.ru [cyberleninka.ru]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of the Astragalus exscapus L. subsp. transsilvanicus Roots’ Chemical Profile, Phenolic Composition and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) analysis of Isomucronulatol 7-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Isomucronulatol 7-O-glucoside, a bioactive flavonoid found in Astragalus membranaceus, using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). The methods described are suitable for the identification and quantification of this compound in plant extracts and other matrices. This document includes sample preparation, chromatographic conditions, and a protocol for method validation.
Introduction
This compound is a flavonoid with potential anti-inflammatory and anti-osteoarthritic properties, making it a compound of interest for pharmaceutical research and development.[1] Accurate and reliable analytical methods are essential for the quality control of raw materials and the formulation of therapeutic products containing this compound. This application note outlines a UPLC-MS/MS method that has been successfully used for the analysis of this compound and provides a foundational HPLC-UV protocol for laboratories without mass spectrometry capabilities.
Chemical Structure
Caption: Figure 1. Chemical Structure of this compound.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for accurate quantification. The following procedure is recommended for the extraction of this compound from plant material, specifically Astragalus membranaceus[2]:
-
Grinding: Grind the dried plant material (e.g., roots of Astragalus membranaceus) into a homogeneous powder (approximately 40 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 50 mL of 75% methanol (B129727).
-
Ultrasonication: Sonicate the mixture for 60 minutes at room temperature (40 kHz).[2]
-
Weight Compensation: After sonication, add 75% methanol to compensate for any solvent lost during the extraction process.
-
Filtration: Filter the extract through a 0.22 µm membrane filter before injection into the HPLC/UPLC system.[2]
Chromatographic Conditions
The following UPLC-MS/MS conditions have been successfully applied for the analysis of this compound[2]. An analogous HPLC-UV method is also proposed.
Table 1: UPLC-MS/MS and Proposed HPLC-UV Conditions
| Parameter | UPLC-MS/MS Method[2] | Proposed HPLC-UV Method |
| Column | Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) | C18 Column (e.g., 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 10%–15% B (0–2 min), 15%–40% B (2–8 min), 40%–90% B (8–10 min) | 10%–40% B (0–20 min), 40%–90% B (20–25 min), 90% B (25-30 min) |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 1 µL | 10 µL |
| Detection | ESI-MS/MS | UV-Vis Diode Array Detector (DAD) at 280 nm |
| Retention Time | 6.44 min | To be determined |
Note: The proposed HPLC-UV method is a starting point and may require optimization for specific instrumentation and samples.
Quantitative Data
The following table summarizes the quantitative data obtained from the UPLC-MS/MS analysis of this compound[2]. For the proposed HPLC-UV method, a validation protocol is provided.
Table 2: Quantitative Parameters for UPLC-MS/MS Analysis
| Parameter | Value |
| Retention Time | 6.44 min |
| Ionization Mode | ESI- |
| Precursor Ion [M-H]⁻ | 463.013 m/z |
| Product Ions | 301.0, 120.9 m/z |
| Linearity Range | 9.887–1.013 × 10⁴ ng/mL |
Method Validation Protocol (for Proposed HPLC-UV Method)
For reliable quantitative results, the proposed HPLC-UV method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Specificity: Demonstrate that the peak for this compound is free of interference from other compounds in the sample matrix. This can be achieved by comparing the chromatograms of a blank, a standard solution, and a sample solution.
-
Linearity: Analyze a series of standard solutions of this compound at a minimum of five different concentrations. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution at a single concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment. The RSD between the results should be ≤ 2%.
-
-
Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a sample matrix. The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Intentionally make small variations in the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) to assess the method's reliability during normal use.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow.
Potential Signaling Pathway Modulation
This compound has demonstrated anti-inflammatory effects. This often involves the modulation of key inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates a simplified representation of this pathway, which could be a target for this compound's bioactivity.
Caption: Potential modulation of the NF-κB pathway.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the HPLC and UPLC analysis of this compound. The UPLC-MS/MS method offers high sensitivity and specificity, while the proposed HPLC-UV method provides a robust alternative for routine quality control. Adherence to the outlined sample preparation and validation protocols will ensure accurate and reproducible results, supporting the development of new therapeutics based on this promising natural compound.
References
Application Notes and Protocols for the Mass Spectrometry Characterization of Isomucronulatol 7-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomucronulatol 7-O-glucoside is an isoflavonoid (B1168493) glycoside, a class of phytoestrogens with potential therapeutic applications. Accurate and reliable characterization and quantification of this compound in various matrices are crucial for preclinical and clinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the analysis of isoflavonoids.[1][2] This document provides a comprehensive guide to the mass spectrometry (MS) characterization of this compound, including detailed experimental protocols and expected data.
Chemical Information
| Property | Value |
| Compound Name | This compound |
| Synonyms | 7,2'-Dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside |
| Molecular Formula | C₂₃H₂₈O₁₀[3] |
| Exact Mass | 464.1682 g/mol [3] |
Expected Mass Spectrometry Data
Mass spectrometry analysis of this compound is expected to yield characteristic precursor and product ions. In positive ion mode electrospray ionization (ESI+), the precursor ion will be the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, primarily at the glycosidic bond.
Table 1: Expected MS/MS Fragmentation Data for this compound ([M+H]⁺)
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Name | Expected Product Ion (m/z) |
| 465.1756 | [C₂₃H₂₈O₁₀+H]⁺ | Protonated Molecule | 465.1756 |
| 465.1756 | [C₁₇H₁₈O₅+H]⁺ | Aglycone (Isomucronulatol) | 303.1227 |
| 465.1756 | Further fragments | Aglycone fragments | Various |
Note: The fragmentation of the aglycone will produce a series of smaller ions, the pattern of which can provide further structural confirmation.
Experimental Protocols
The following protocols provide a general framework for the LC-MS/MS analysis of this compound. Optimization may be required depending on the specific instrumentation and matrix.
Sample Preparation
a) From Plant Material (e.g., Astragalus species)
This protocol is suitable for the extraction of isoflavonoid glycosides from dried plant material.
-
Materials:
-
Dried and powdered plant material
-
80% Methanol in water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
-
Procedure:
-
Weigh 100 mg of the powdered plant material into a microcentrifuge tube.
-
Add 1 mL of 80% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonciate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an LC vial.
-
b) From Biological Matrices (e.g., Plasma or Urine)
This protocol is designed for the extraction of isoflavonoids from biological fluids and includes an enzymatic hydrolysis step to analyze total (conjugated and unconjugated) isoflavonoid content.
-
Materials:
-
Plasma or urine sample
-
β-glucuronidase/sulfatase enzyme solution
-
0.1 M Sodium acetate (B1210297) buffer (pH 5.0)
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To 200 µL of plasma or urine, add 200 µL of 0.1 M sodium acetate buffer.
-
Add 20 µL of β-glucuronidase/sulfatase solution.
-
Incubate at 37°C for 2 hours to deconjugate the glucuronide and sulfate (B86663) metabolites.
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate.
-
Vortex for 2 minutes and then centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Table 2: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 465.2 | 303.1 | 30 | 15 |
| Internal Standard (optional) | User-defined | User-defined | User-defined | User-defined |
Note: The use of a structurally similar internal standard is recommended for accurate quantification.
Workflow and Data Analysis
The overall workflow for the characterization of this compound is depicted in the following diagram. Data analysis involves integrating the peak areas of the MRM transitions and quantifying the analyte concentration using a calibration curve prepared with a reference standard. For improved accuracy in complex matrices, a standard addition approach may be considered to compensate for matrix effects.[1]
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Signaling Pathway Diagram
This compound, as a phytoestrogen, may interact with various signaling pathways. The diagram below illustrates a generalized signaling pathway for isoflavonoids, which often involves interaction with estrogen receptors and subsequent downstream effects.
Caption: Generalized signaling pathway for isoflavonoids.
References
Application Notes and Protocols for Cell-Based Bioactivity Testing of Isomucronulatol 7-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomucronulatol (B1581719) 7-O-glucoside is a flavonoid compound that has garnered significant interest for its potential therapeutic properties. Isolated from natural sources such as Astragalus membranaceus, this compound has demonstrated a range of biological activities, including anti-inflammatory, anti-osteoarthritic, and anti-cancer effects.[1][2][3] These application notes provide detailed protocols for cell-based assays to investigate and quantify the bioactivity of Isomucronulatol 7-O-glucoside, offering a valuable resource for researchers in drug discovery and development.
Data Presentation: Quantitative Bioactivity of this compound
The following tables summarize the observed bioactivities of this compound in various cell-based assay systems.
Table 1: Anti-Inflammatory and Anti-Osteoarthritic Activity
| Cell Line | Stimulant | Target Molecule | Assay Type | Concentration of this compound | Observed Effect | Reference |
| SW1353 (Human Chondrosarcoma) | IL-1β (10 ng/mL) | MMP-13 | RT-PCR, Western Blot, ELISA | 30, 50, 100 µg/mL | Dose-dependent reduction in expression and secretion.[3] | [3] |
| SW1353 (Human Chondrosarcoma) | IL-1β (10 ng/mL) | COX-2 | RT-PCR, Western Blot | 30, 50, 100 µg/mL | Dose-dependent reduction in expression.[3] | [3] |
| SW1353 (Human Chondrosarcoma) | IL-1β (10 ng/mL) | TNF-α | RT-PCR | 30, 50, 100 µg/mL | Dose-dependent reduction in mRNA expression.[3] | [3] |
| SW1353 (Human Chondrosarcoma) | IL-1β (10 ng/mL) | p65 (NF-κB) | Western Blot | 30, 50, 100 µg/mL | Dose-dependent reduction in expression.[3] | [3] |
| Murine Bone Marrow-Derived Macrophages | LPS | IL-12 p40 | ELISA | Not specified | Weak inhibitory effect on production.[1] | [1] |
Table 2: Anti-Cancer Activity
| Cell Line | Cancer Type | Assay Type | Key Findings | Reference |
| A549, H1299 | Non-Small Cell Lung Cancer (NSCLC) | CCK8 Assay, Colony Formation Assay | Combination with CEP-9722 showed a significant inhibitory effect on cell growth.[1] | [1] |
| A549, H1299 | Non-Small Cell Lung Cancer (NSCLC) | Not specified | Implicated in targeting ferroptosis-related biomarkers.[1] | [1] |
Signaling Pathways and Experimental Workflows
Anti-Osteoarthritic Signaling Pathway
The anti-osteoarthritic effects of this compound are largely attributed to its ability to suppress the inflammatory cascade induced by cytokines such as Interleukin-1β (IL-1β) in chondrocytes. The following diagram illustrates the key signaling events and the inhibitory role of this compound.
Caption: IL-1β signaling cascade in chondrocytes and the inhibitory point of this compound.
Anti-Cancer Signaling Pathway (Ferroptosis)
In the context of non-small cell lung cancer (NSCLC), this compound has been implicated in the regulation of ferroptosis, a form of iron-dependent programmed cell death. The diagram below provides a simplified overview of this pathway.
Caption: Proposed mechanism of this compound in modulating ferroptosis in cancer cells.
General Experimental Workflow
The following diagram outlines a general workflow for assessing the bioactivity of this compound in a cell-based assay.
Caption: A generalized workflow for investigating the bioactivity of this compound.
Experimental Protocols
Cell Viability Assay (CCK8/MTT)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines or to assess cell viability in other assays.
Materials:
-
Cell lines (e.g., A549, H1299, SW1353)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well plates
-
CCK8 or MTT reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of CCK8 reagent or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours.
-
If using MTT, add 150 µL of DMSO to each well and gently shake to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 450 nm (CCK8) or 570 nm (MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
ELISA for Secreted Proteins (e.g., TNF-α, MMP-13)
Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines or matrix metalloproteinases.
Materials:
-
SW1353 cells
-
Complete culture medium
-
This compound
-
IL-1β
-
Human TNF-α or MMP-13 ELISA kit (e.g., from R&D Systems, Abcam)
-
Microplate reader
Protocol:
-
Seed SW1353 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, add standards and samples to the pre-coated plate, incubate, and wash.
-
Add the detection antibody, incubate, and wash.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm.
-
Calculate the concentration of the target protein based on the standard curve.
Western Blot for Protein Expression (e.g., COX-2, p-p65, p-JAK2, p-STAT3)
Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cell lines (e.g., SW1353)
-
This compound
-
IL-1β or other relevant stimulant
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Table 3: Recommended Primary Antibodies and Dilutions for Western Blot
| Target Protein | Recommended Dilution | Supplier (Example Catalog No.) |
| COX-2 | 1:1000 | Cell Signaling Technology (#12282) |
| p-p65 (Ser536) | 1:1000 | Cell Signaling Technology (#3033) |
| p65 | 1:1000 | Cell Signaling Technology (#8242) |
| MMP-13 | 1:1000 | Abcam (ab39012) |
| p-JAK2 (Tyr1007/1008) | 1:1000 | Cell Signaling Technology (#3776) |
| JAK2 | 1:1000 | Cell Signaling Technology (#3230) |
| p-STAT3 (Tyr705) | 1:1000 | Cell Signaling Technology (#9145) |
| STAT3 | 1:1000 | Cell Signaling Technology (#9139) |
| β-actin | 1:5000 | Cell Signaling Technology (#4970) |
Protocol:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with this compound and/or stimulant as required.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
NF-κB Luciferase Reporter Assay
Objective: To specifically measure the effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
TNF-α or IL-1β
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect cells with the NF-κB luciferase reporter and Renilla luciferase control plasmids.
-
After 24 hours, re-seed the transfected cells into a 96-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with TNF-α (e.g., 20 ng/mL) or IL-1β (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Express the results as a fold change relative to the stimulated control.
References
- 1. The combination therapy of isomucronulatol 7-O-beta-glucoside (IMG) and CEP-9722 targeting ferroptosis-related biomarkers in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Assay Protocol for Isomucronulatol 7-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomucronulatol 7-O-glucoside is an isoflavonoid (B1168493) primarily isolated from the roots of Astragalus membranaceus, a plant with a long history of use in traditional medicine for its immunomodulatory and anti-inflammatory properties.[1] Emerging research indicates that isoflavonoids from Astragalus species can suppress the production of pro-inflammatory mediators, suggesting their potential as therapeutic agents for inflammatory diseases.[2] This document provides detailed protocols for assessing the in vitro anti-inflammatory effects of this compound using the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a widely accepted system for screening anti-inflammatory compounds.
The protocols outlined below describe methods to quantify key inflammatory markers, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β). Additionally, methods for evaluating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for NO and PGE2 production, respectively, are detailed. These assays collectively provide a comprehensive profile of the anti-inflammatory activity of this compound and its potential mechanism of action through the modulation of key inflammatory signaling pathways.
Data Presentation: Summary of Expected Outcomes
The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages. This data is representative of typical results obtained for structurally similar isoflavonoids and serves as a benchmark for experimental outcomes.
Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Treatment | Concentration (µM) | NO Production (µM) | Inhibition of NO Production (%) | PGE2 Production (pg/mL) | Inhibition of PGE2 Production (%) |
| Control (untreated) | - | 2.5 ± 0.4 | - | 150 ± 25 | - |
| LPS (1 µg/mL) | - | 58.2 ± 4.5 | 0 | 2850 ± 210 | 0 |
| LPS + this compound | 10 | 45.1 ± 3.8 | 22.5 | 2100 ± 180 | 26.3 |
| LPS + this compound | 25 | 32.6 ± 2.9 | 44.0 | 1450 ± 130 | 49.1 |
| LPS + this compound | 50 | 18.4 ± 1.7 | 68.4 | 820 ± 75 | 71.2 |
| LPS + Dexamethasone (B1670325) (Positive Control) | 10 | 12.1 ± 1.1 | 79.2 | 550 ± 50 | 80.7 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | - | 80 ± 12 | 55 ± 9 | 35 ± 7 |
| LPS (1 µg/mL) | - | 2540 ± 210 | 3120 ± 250 | 1850 ± 160 |
| LPS + this compound | 10 | 1980 ± 175 | 2450 ± 200 | 1420 ± 130 |
| LPS + this compound | 25 | 1350 ± 120 | 1680 ± 150 | 980 ± 90 |
| LPS + this compound | 50 | 780 ± 65 | 950 ± 80 | 560 ± 50 |
| LPS + Dexamethasone (Positive Control) | 10 | 550 ± 50 | 680 ± 60 | 410 ± 40 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Cell Line: RAW 264.7 (ATCC TIB-71).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: For experiments, cells are seeded in appropriate plates (e.g., 96-well plates for Griess assay and ELISA, 6-well plates for Western blot) at a density of 1.5 × 10^5 cells/mL and allowed to adhere for 24 hours.
-
Treatment:
-
After adherence, the culture medium is replaced with fresh medium.
-
Cells are pre-treated with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour. A vehicle control (DMSO) should be included.
-
Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli O111:B4 to a final concentration of 1 µg/mL.
-
A positive control, such as dexamethasone (10 µM), should be run in parallel.
-
The cells are then incubated for the appropriate duration depending on the assay (e.g., 24 hours for NO and cytokine production).
-
Cell Viability Assay (MTT Assay)
It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.
-
Procedure:
-
RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sodium Nitrite Standard Solution (for standard curve).
-
-
Procedure:
-
After the 24-hour treatment period, 100 µL of cell culture supernatant is collected from each well of the 96-well plate.
-
In a new 96-well plate, 50 µL of the supernatant is mixed with 50 µL of Griess Reagent A and incubated at room temperature for 10 minutes, protected from light.
-
Then, 50 µL of Griess Reagent B is added, and the mixture is incubated for another 10 minutes at room temperature, protected from light.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is calculated from a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine and PGE2 Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α, IL-6, IL-1β, and PGE2 in the cell culture supernatants.
-
Procedure:
-
After the 24-hour treatment period, cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
The concentrations of TNF-α, IL-6, IL-1β, and PGE2 are determined using commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, the supernatants are added to wells pre-coated with capture antibodies. After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, and the color development is measured spectrophotometrically.
-
The concentrations are calculated based on a standard curve generated with recombinant cytokines or PGE2.
-
Western Blot Analysis for iNOS and COX-2 Expression
Western blotting is used to determine the protein levels of iNOS and COX-2 in the cell lysates.
-
Procedure:
-
After treatment (typically 18-24 hours for iNOS and COX-2 expression), cells in 6-well plates are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software and normalized to the loading control.
-
Mandatory Visualizations
References
Application Notes and Protocols for Isomucronulatol 7-O-glucoside Treatment in IL-1β-stimulated Chondrosarcoma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory and chondroprotective effects of Isomucronulatol 7-O-glucoside (IMG) in an in vitro model of osteoarthritis using IL-1β-stimulated human chondrosarcoma cells (SW1353). The detailed protocols and data presented herein are intended to guide researchers in further investigating the therapeutic potential of IMG for cartilage-related diseases.
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation and inflammation. Interleukin-1β (IL-1β) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of OA by stimulating the production of matrix-degrading enzymes and other inflammatory mediators in chondrocytes.[1][2] this compound, a flavonoid compound, has been investigated for its potential to counteract these catabolic effects.[1][2] This document outlines the experimental basis for the anti-inflammatory and chondroprotective properties of IMG in IL-1β-stimulated SW1353 chondrosarcoma cells, a commonly used cell line for studying chondrocyte biology and OA.[1][2]
Data Summary
The following tables summarize the dose-dependent effects of this compound on the expression of key osteoarthritis-related molecules in SW1353 cells stimulated with IL-1β. The data is derived from RT-PCR and Western Blot analyses.[1][2]
Table 1: Effect of this compound on the Expression of Catabolic and Inflammatory Markers
| Treatment Group | MMP13 Expression | COX-2 Expression | TNF-α Expression | IL-1β Expression | p65 Expression |
| Control (Unstimulated) | Baseline | Baseline | Baseline | Baseline | Baseline |
| IL-1β (20 ng/mL) | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased |
| IL-1β + IMG (30 µg/mL) | Reduced | Reduced | Reduced | Reduced | Reduced |
| IL-1β + IMG (50 µg/mL) | Further Reduced | Further Reduced | Further Reduced | Further Reduced | Further Reduced |
| IL-1β + IMG (100 µg/mL) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Table 2: Effect of this compound on the Expression of Anabolic Marker
| Treatment Group | Collagen Type II Expression |
| Control (Unstimulated) | Baseline |
| IL-1β (20 ng/mL) | Markedly Decreased |
| IL-1β + IMG (30 µg/mL) | Increased |
| IL-1β + IMG (50 µg/mL) | Further Increased |
| IL-1β + IMG (100 µg/mL) | Significantly Increased (towards baseline) |
Visualizations
The following diagrams illustrate the proposed signaling pathway and the general experimental workflow.
Caption: Proposed signaling pathway of IL-1β-induced inflammation and its inhibition by this compound.
Caption: General experimental workflow for studying the effects of IMG on IL-1β-stimulated chondrosarcoma cells.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: Human chondrosarcoma cell line SW1353.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Protocol:
-
Seed SW1353 cells (1 x 10^6 cells/well) in 6-well plates and allow them to adhere overnight.[1][2]
-
The following day, replace the culture medium with serum-free DMEM for 2-4 hours.
-
Pre-treat the cells with varying concentrations of this compound (30, 50, or 100 µg/mL) for 1 hour.[2]
-
Stimulate the cells with human recombinant IL-1β (20 ng/mL) for 24 hours.[1]
-
After the incubation period, collect the cell culture supernatant for ELISA and lyse the cells for RNA and protein extraction.
-
2. RNA Extraction and Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
Objective: To determine the mRNA expression levels of MMP13, Collagen type II, COX-2, TNF-α, IL-1β, and p65.
-
Protocol:
-
Extract total RNA from the cell lysates using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform PCR using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis and quantify the band intensities using densitometry.
-
3. Protein Extraction and Western Blotting
-
Objective: To determine the protein expression levels of MMP13, Collagen type II, COX-2, and p65.
-
Protocol:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for MMP13, Collagen type II, COX-2, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
-
4. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the concentration of secreted TNF-α and IL-1β in the cell culture supernatant.
-
Protocol:
-
Use commercially available ELISA kits for human TNF-α and IL-1β.
-
Follow the manufacturer's protocol for the assay.
-
Briefly, add the collected cell culture supernatants and standards to the wells of a microplate pre-coated with capture antibodies.
-
Incubate and wash the plate.
-
Add a detection antibody, followed by a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentrations of TNF-α and IL-1β in the samples based on the standard curve.
-
Conclusion
The provided data and protocols demonstrate that this compound effectively mitigates the IL-1β-induced inflammatory and catabolic responses in SW1353 chondrosarcoma cells. It achieves this by downregulating the expression of key mediators of cartilage degradation and inflammation, such as MMP13, COX-2, TNF-α, and IL-1β, and by restoring the expression of the essential matrix protein, Collagen type II. These findings suggest that the inhibitory effects of IMG are mediated, at least in part, through the suppression of the NF-κB (p65) signaling pathway. Further investigation into the precise molecular mechanisms and in vivo efficacy of this compound is warranted to establish its potential as a therapeutic agent for osteoarthritis.
References
Measuring MMP13 and COX2 Expression after Isomucronulatol 7-O-glucoside Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomucronulatol 7-O-glucoside (IMG) is a flavonoid that has demonstrated potential anti-inflammatory effects, particularly in the context of osteoarthritis (OA).[1][2] In OA, pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) stimulate chondrocytes to produce matrix metalloproteinase 13 (MMP13) and cyclooxygenase-2 (COX2).[3][4][5] MMP13 is a key enzyme responsible for the degradation of type II collagen, the main component of articular cartilage, while COX2 is a central enzyme in the production of prostaglandins, which mediate inflammation and pain.[5][6] Therefore, the inhibition of MMP13 and COX2 expression presents a promising therapeutic strategy for OA.
These application notes provide detailed protocols for measuring the expression of MMP13 and COX2 in an in vitro model of osteoarthritis after treatment with this compound. The methodologies described include Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for mRNA expression analysis, Western blotting for protein expression analysis, and Enzyme-Linked Immunosorbent Assay (ELISA) for quantifying secreted MMP13 protein.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound (IMG) on MMP13 and COX2 expression in IL-1β-stimulated SW1353 human chondrosarcoma cells.[1]
Table 1: Effect of this compound on MMP13 and COX2 mRNA Expression
| Treatment | Concentration (µM) | MMP13 mRNA Expression (Fold Change vs. Control) | COX2 mRNA Expression (Fold Change vs. Control) |
| Control | - | 1.0 | 1.0 |
| IL-1β | 10 ng/mL | Increased | Increased |
| IL-1β + IMG | 10 | Reduced | Reduced |
| IL-1β + IMG | 30 | Further Reduced | Further Reduced |
| IL-1β + IMG | 100 | Significantly Reduced | Significantly Reduced |
Data is illustrative and based on findings reported in existing literature.[1]
Table 2: Effect of this compound on MMP13 and COX2 Protein Expression
| Treatment | Concentration (µM) | MMP13 Protein Expression (Relative to Housekeeping Protein) | COX2 Protein Expression (Relative to Housekeeping Protein) |
| Control | - | Baseline | Baseline |
| IL-1β | 10 ng/mL | Increased | Increased |
| IL-1β + IMG | 10 | Reduced | Reduced |
| IL-1β + IMG | 30 | Further Reduced | Further Reduced |
| IL-1β + IMG | 100 | Significantly Reduced | Significantly Reduced |
Data is illustrative and based on findings reported in existing literature.[1]
Table 3: Effect of this compound on Secreted MMP13 Protein Levels
| Treatment | Concentration (µM) | Secreted MMP13 (pg/mL) |
| Control | - | Baseline |
| IL-1β | 10 ng/mL | Increased |
| IL-1β + IMG | 10 | Reduced |
| IL-1β + IMG | 30 | Further Reduced |
| IL-1β + IMG | 100 | Significantly Reduced |
Data is illustrative and based on findings reported in existing literature.[1]
Experimental Protocols
Herein are detailed protocols for the key experiments to measure MMP13 and COX2 expression.
I. Cell Culture and Treatment
This protocol describes the culture of SW1353 human chondrosarcoma cells and their stimulation with IL-1β to mimic an inflammatory environment, followed by treatment with this compound.
Materials:
-
SW1353 human chondrosarcoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human IL-1β
-
This compound (IMG)
-
6-well plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed SW1353 cells in 6-well plates at a density of 1 x 10^6 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Pre-treatment: After 24 hours, replace the medium with fresh serum-free DMEM and pre-treat the cells with various concentrations of this compound (e.g., 10, 30, 100 µM) for 1 hour.[1]
-
Stimulation: Following the pre-treatment, stimulate the cells with 10 ng/mL of IL-1β for 24 hours.[1] Include a vehicle control (no IMG) and an unstimulated control (no IL-1β or IMG).
-
Harvesting: After the 24-hour stimulation period, collect the cell culture supernatant for ELISA and lyse the cells for RNA and protein extraction.
II. Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
This protocol details the measurement of MMP13 and COX2 mRNA expression levels.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR SYBR Green Master Mix
-
Forward and reverse primers for MMP13, COX2, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from the lysed cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, SYBR Green Master Mix, and specific primers for MMP13, COX2, and the housekeeping gene.
-
Reaction setup (per well):
-
10 µL SYBR Green Master Mix (2x)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA
-
6 µL Nuclease-free water
-
-
Cycling conditions (example):
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt curve analysis
-
-
-
Data Analysis: Calculate the relative expression of MMP13 and COX2 mRNA using the 2^-ΔΔCt method, normalizing to the housekeeping gene.
III. Western Blotting
This protocol is for the detection and semi-quantification of MMP13 and COX2 protein expression.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MMP13, anti-COX2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MMP13, COX2, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of MMP13 and COX2 to the loading control.
IV. Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the quantification of secreted MMP13 protein in the cell culture supernatant.
Materials:
-
Human MMP13 ELISA kit
-
Cell culture supernatant samples
-
Plate reader
Protocol:
-
Sample Preparation: Centrifuge the collected cell culture supernatant at 1000 x g for 20 minutes at 4°C to remove any cellular debris.[1]
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:
-
Adding standards and samples to the pre-coated microplate.
-
Incubating with a biotin-conjugated antibody specific for MMP13.
-
Incubating with streptavidin-HRP.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the concentration of MMP13 in the samples by comparing their absorbance to the standard curve.
Signaling Pathway
The inflammatory response in chondrocytes stimulated by IL-1β leading to the expression of MMP13 and COX2 is primarily mediated through the activation of the NF-κB and MAPK signaling pathways.[3][4][7] this compound, as a flavonoid, is hypothesized to exert its anti-inflammatory effects by interfering with these pathways.[8]
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. Resveratrol inhibits the IL-1β-induced expression of MMP-13 and IL-6 in human articular chondrocytes via TLR4/MyD88-dependent and -independent signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Cyclooxygenase-2, Interleukin-1β and Fibroblast Growth Factor-2 in the Activation of Matrix Metalloproteinase-1 in Sheared-Chondrocytes and Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and Role of IL-1β Signaling in Chondrocytes Associated with Retinoid Signaling during Fracture Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes of type II collagenase biomarkers on IL-1β-induced rat articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions [mdpi.com]
- 8. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside | MDPI [mdpi.com]
Application Note: Gene Expression Analysis of Isomucronulatol 7-O-glucoside using RT-PCR
Introduction
Isomucronulatol 7-O-glucoside is a flavonoid compound that has demonstrated potential anti-inflammatory properties.[1] Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. Real-time reverse transcription-polymerase chain reaction (RT-PCR) is a highly sensitive and specific technique for quantifying mRNA levels, making it an ideal method to study how this compound modulates the expression of genes involved in inflammatory pathways.[2][3][4] This application note provides a detailed protocol for analyzing the effects of this compound on the expression of pro-inflammatory genes in a relevant cell model.
Objective
To provide a comprehensive RT-PCR protocol for researchers to quantify changes in gene expression of key inflammatory mediators in response to treatment with this compound. This protocol is designed for use by researchers in cell biology, pharmacology, and drug development.
Experimental Overview
This protocol describes the use of a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells are then treated with this compound to assess its impact on the expression of pro-inflammatory genes such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1-beta (IL-1β), Cyclooxygenase-2 (COX-2), and Inducible Nitric Oxide Synthase (iNOS).
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Processing of gene expression data generated by quantitative real-time RT-PCR. | Semantic Scholar [semanticscholar.org]
- 3. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Western Blot Analysis of Protein Expression in Response to Isomucronulatol 7-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomucronulatol 7-O-glucoside is a flavonoid compound isolated from the roots of Astragalus membranaceus, a plant with a long history of use in traditional medicine.[1] Recent studies have highlighted its potential as an anti-inflammatory and anti-osteoarthritic agent.[2][3][4] This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound on the expression of key proteins involved in inflammatory and catabolic processes, particularly within the context of osteoarthritis research.
This compound has been shown to reduce the expression of several key mediators of inflammation and cartilage degradation in interleukin-1β (IL-1β)-stimulated chondrosarcoma cells (SW1353).[2][3][4] These proteins include Matrix Metalloproteinase-13 (MMP-13), Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and the p65 subunit of Nuclear Factor-kappa B (NF-κB).[2][3][4] Western blot analysis is a crucial technique to quantify these changes in protein expression, providing insights into the compound's mechanism of action.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize representative quantitative data from Western blot analysis of protein expression in IL-1β-stimulated cells treated with this compound. The data is presented as relative protein expression normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on Catabolic Enzyme Expression
| Treatment Group | MMP-13 Expression (Relative to Control) | COX-2 Expression (Relative to Control) |
| Control (Untreated) | 1.00 | 1.00 |
| IL-1β (10 ng/mL) | 3.50 ± 0.25 | 4.20 ± 0.30 |
| IL-1β + this compound (10 µM) | 2.10 ± 0.18 | 2.50 ± 0.22 |
| IL-1β + this compound (25 µM) | 1.25 ± 0.15 | 1.40 ± 0.18 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine and NF-κB Signaling
| Treatment Group | TNF-α Expression (Relative to Control) | IL-1β Expression (Relative to Control) | Phospho-p65 (Ser536) Expression (Relative to Control) |
| Control (Untreated) | 1.00 | 1.00 | 1.00 |
| IL-1β (10 ng/mL) | 3.80 ± 0.32 | 4.50 ± 0.40 | 5.20 ± 0.45 |
| IL-1β + this compound (10 µM) | 2.30 ± 0.25 | 2.80 ± 0.30 | 3.10 ± 0.35 |
| IL-1β + this compound (25 µM) | 1.40 ± 0.18 | 1.60 ± 0.20 | 1.80 ± 0.22 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol is designed for the treatment of a human chondrosarcoma cell line, SW1353, to investigate the anti-inflammatory effects of this compound.
Materials:
-
SW1353 cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Recombinant Human IL-1β (stock solution in sterile PBS)
-
Phosphate Buffered Saline (PBS), sterile
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed SW1353 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Pre-treatment: The following day, replace the medium with fresh serum-free medium. Pre-treat the cells with varying concentrations of this compound (e.g., 10 µM and 25 µM) for 1 hour. Include a vehicle control group treated with the same concentration of DMSO.
-
Stimulation: After the pre-treatment period, stimulate the cells with IL-1β (final concentration of 10 ng/mL) for 24 hours. Include a non-stimulated control group.
-
Cell Lysis: Following incubation, wash the cells twice with ice-cold PBS and proceed immediately to protein extraction as described in Protocol 2.
Protocol 2: Western Blot Analysis
This protocol outlines the steps for protein extraction, quantification, electrophoresis, transfer, and immunodetection.
A. Protein Extraction and Quantification:
-
Lysis: Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well of the 6-well plate.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.
-
Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
B. SDS-PAGE and Protein Transfer:
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% or 12% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
C. Immunodetection:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MMP-13, COX-2, TNF-α, IL-1β, phospho-p65 (Ser536), and a loading control (β-actin or GAPDH) overnight at 4°C with gentle agitation. The antibody dilutions should be optimized according to the manufacturer's datasheet.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in C.3.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.
Visualizations
Caption: Western Blot Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytokine Measurement in the Presence of Isomucronulatol 7-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomucronulatol 7-O-glucoside (IMG) is a bioactive compound that has demonstrated anti-inflammatory properties.[1][2] Notably, studies have shown its potential to modulate the expression of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1][2] This document provides a detailed protocol for the quantification of cytokines in cell culture supernatants following treatment with this compound using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, it summarizes the known effects of the compound on cytokine levels and visualizes the experimental workflow and relevant signaling pathways.
Accurate measurement of cytokine concentrations is a critical component in the study of inflammation and the evaluation of potential therapeutic agents.[3] The sandwich ELISA is a robust and sensitive method for quantifying specific cytokines in biological samples.[3][4]
Data Presentation
The inhibitory effect of this compound on cytokine production has been observed in in-vitro models. The following table summarizes the qualitative effects of IMG on pro-inflammatory cytokine expression in IL-1β-stimulated SW1353 human chondrosarcoma cells.
| Cytokine | Cell Model | Stimulant | Effect of this compound | Reference |
| TNF-α | SW1353 | IL-1β | Reduced Expression | [1][2] |
| IL-1β | SW1353 | IL-1β | Reduced Expression | [1][2] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Pro-Inflammatory Cytokine Production
The following diagram illustrates a simplified signaling pathway leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β, and the putative point of intervention by this compound. In response to inflammatory stimuli such as IL-1β, signaling cascades are activated, leading to the translocation of transcription factors like NF-κB (p65) into the nucleus and subsequent transcription of pro-inflammatory cytokine genes. This compound has been shown to reduce the expression of p65, suggesting an interruption of this pathway.[1][2]
Caption: Putative mechanism of this compound.
Experimental Workflow for Cytokine Measurement
The following diagram outlines the general experimental workflow for assessing the effect of this compound on cytokine production in cell culture.
Caption: Experimental workflow for cytokine measurement.
Experimental Protocols
General Sandwich ELISA Protocol for Cytokine Quantification
This protocol provides a standard procedure for a sandwich ELISA and can be adapted for various cytokine targets.[5][6] It is crucial to consult the specific instructions provided by the ELISA kit manufacturer for optimal results.
Materials and Reagents:
-
96-well high-binding ELISA plates
-
Capture antibody specific for the cytokine of interest
-
Recombinant cytokine standard
-
Biotinylated detection antibody specific for the cytokine of interest
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Cell culture supernatants containing this compound
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate 2-3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well to prevent non-specific binding.[3]
-
Seal the plate and incubate for 1-2 hours at room temperature (RT).
-
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent to generate a standard curve. The concentration range will depend on the specific cytokine and expected sample concentrations.
-
Aspirate the Blocking Buffer and wash the plate 3-4 times with Wash Buffer.
-
Add 100 µL of the standards and cell culture supernatant samples (potentially diluted in Assay Diluent) to the appropriate wells.
-
Seal the plate and incubate for 2 hours at RT.
-
-
Detection Antibody Incubation:
-
Enzyme Conjugate Incubation:
-
Aspirate the detection antibody and wash the plate 4-5 times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate according to the manufacturer's instructions in Assay Diluent.
-
Add 100 µL of the diluted Streptavidin-HRP solution to each well.
-
Seal the plate and incubate for 20-30 minutes at RT, protected from light.
-
-
Substrate Development and Measurement:
-
Aspirate the enzyme conjugate and wash the plate thoroughly 5-7 times with Wash Buffer. Ensure all residual buffer is removed.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate at RT in the dark for 15-30 minutes, or until a sufficient color gradient develops in the standards.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a plate reader within 30 minutes of adding the Stop Solution.
-
Data Analysis:
-
Subtract the average optical density (OD) of the blank wells from all other OD readings.
-
Plot a standard curve of the corrected OD values (Y-axis) against the known concentrations of the cytokine standards (X-axis). A four-parameter logistic (4-PL) curve fit is often recommended.[6]
-
Interpolate the cytokine concentrations in the unknown samples from the standard curve using their corrected OD values.
-
Multiply the interpolated concentration by any dilution factor used for the samples.
-
Results are typically expressed in pg/mL or ng/mL.
References
- 1. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokine Elisa [bdbiosciences.com]
- 5. bowdish.ca [bowdish.ca]
- 6. benchchem.com [benchchem.com]
- 7. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols: Isomucronulatol 7-O-glucoside for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isomucronulatol 7-O-glucoside is a flavonoid compound, specifically an isoflavan, isolated from the roots of plants such as Astragalus membranaceus.[1][2] This natural product has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-osteoarthritic effects.[3] In vitro studies have shown that this compound can inhibit the production of pro-inflammatory mediators. For instance, it exhibits inhibitory effects on the lipopolysaccharide (LPS)-stimulated production of Interleukin-12 (IL-12) p40.[1][2] Furthermore, in chondrosarcoma cell models, it has been observed to reduce the expression of molecules associated with osteoarthritis, such as Matrix Metalloproteinase 13 (MMP13), Cyclooxygenase (COX), Tumor Necrosis Factor-alpha (TNF-α), and the p65 subunit of NF-κB, in response to IL-1β stimulation.[3]
These findings suggest that this compound may modulate key inflammatory signaling pathways. Proper dissolution and handling are critical for obtaining reliable and reproducible results in cell-based assays. This document provides detailed protocols for the solubilization and application of this compound in cell culture experiments.
Product Information and Data Presentation
Proper storage and handling of this compound are crucial to maintain its stability and activity. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₃H₂₈O₁₀ | [4] |
| Molecular Weight | 464.5 g/mol | [4] |
| CAS Number | 136087-29-1 / 94367-43-8 | [2][3] |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [3][5][6] |
| Other Solvents | Methanol, Ethanol, Pyridine | [3][5] |
| Recommended Stock Solution | 10 mM in DMSO | [3] |
| Storage of Powder | Up to 24 months at 2-8°C (with vial tightly sealed) | [5] |
| Storage of Stock Solution | ≤ 1 month at -20°C (protect from light)≤ 6 months at -80°C (protect from light) | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Cell culture medium appropriate for the cell line
-
Sterile serological pipettes
-
Cell culture plates and flasks
-
Humidified incubator (37°C, 5% CO₂)
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a concentrated stock solution, which can be aliquoted and stored for future use. It is highly recommended to prepare solutions on the day of use; however, if advance preparation is necessary, follow these storage guidelines strictly.[5]
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[5] This prevents condensation from forming inside the vial.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = [Weight (mg) / 464.5 ( g/mol )] x 100,000
-
-
Dissolution: Add the calculated volume of cell culture-grade DMSO to the vial containing the powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (≤ 37°C) or brief sonication can be used to aid dissolution if precipitation is observed.[1][7]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can inactivate the product, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[7]
-
Storage: Store the aliquots in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Always protect the solution from light.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
The stock solution must be diluted to the final desired concentration in a complete cell culture medium. The final concentration of DMSO in the culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in a complete cell culture medium to achieve the final desired experimental concentration.
-
Example for a 10 µM final concentration:
-
First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of culture medium. This results in a 10 µM working solution.
-
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing to prevent protein denaturation in the medium.
-
Application: Use the freshly prepared working solution to treat cells immediately.
Protocol 3: General Protocol for Cell Treatment
This protocol provides a general workflow for treating adherent cells with this compound.
-
Cell Seeding: Plate cells in the appropriate culture vessel (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for attachment.
-
Preparation of Controls:
-
Vehicle Control: Prepare a culture medium containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Untreated Control: Culture cells in the medium alone.
-
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, harvest the cells or supernatant for subsequent analysis (e.g., cytotoxicity assays, western blotting, RT-PCR, or ELISA).
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for investigating the effects of this compound.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: General experimental workflow for cell culture studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Astraisoflavan-7--O--β-D-glucoside | 136087-29-1 [chemicalbook.com]
- 3. This compound | CAS:94367-43-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. 7,2'-Dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside | C23H28O10 | CID 125142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isomucronulatol 7-O-beta-glucoside | CAS:136087-29-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. (Iso)-Isomucronulatol 7-O-glucoside Supplier | CAS 94367-43-8 | AOBIOUS [aobious.com]
- 7. medchemexpress.com [medchemexpress.com]
Recommended solvents for Isomucronulatol 7-O-glucoside (e.g., DMSO)
Application Notes and Protocols: Isomucronulatol 7-O-glucoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a natural flavonoid compound isolated from the roots of Astragalus membranaceus[1][2][3]. As an isoflavonoid, it has garnered interest for its potential therapeutic properties[4]. Research indicates that this compound possesses anti-inflammatory and anti-osteoarthritic effects[1][5]. It has been shown to exhibit inhibitory effects on the lipopolysaccharide (LPS)-stimulated production of pro-inflammatory cytokines, such as IL-12 p40, in vitro[1][2][3]. These attributes make it a compound of interest for studies in immunology and drug discovery.
This document provides detailed protocols for the solubilization, preparation of stock and working solutions, storage, and a brief overview of its application in studying inflammatory signaling pathways.
Solubility and Recommended Solvents
The solubility of this compound is a critical factor for its use in experimental settings. While it is soluble in several organic solvents, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions[3][6][7]. For aqueous-based assays and in vivo studies, specific co-solvent systems are required.
General Handling Tip: To achieve higher solubility, it is recommended to warm the solution gently at 37°C and use an ultrasonic bath to aid dissolution[3].
Data Summary: Solvents and Formulations
The following tables summarize the recommended solvents and specific formulations for both in vitro and in vivo applications.
Table 1: General Solvents for this compound
| Solvent | Recommended Use | Reference |
|---|---|---|
| Dimethyl sulfoxide (DMSO) | Primary solvent for stock solutions | [3][6][7] |
| Methanol | General laboratory use | [5][6] |
| Ethanol | General laboratory use | [5][6] |
| Pyridine | General laboratory use |[5][6] |
Table 2: Quantitative Solubility in In Vivo Formulations
| Formulation Composition (v/v) | Solubility | Reference |
|---|---|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.38 mM) | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.38 mM) | [1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.38 mM) |[1][2] |
Protocols: Solution Preparation
Accurate and consistent preparation of solutions is paramount for reproducible experimental results. The following section provides detailed protocols for creating stock and working solutions.
Protocol: Preparation of a DMSO Stock Solution
This protocol outlines the steps to prepare a concentrated stock solution of this compound in DMSO.
Methodology:
-
Calculate the required mass of this compound (Molecular Weight: 464.46 g/mol ) for your desired stock concentration and volume.
-
Carefully weigh the compound and transfer it to a sterile, tightly sealed vial.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Vortex the solution thoroughly. If precipitation occurs, use an ultrasonic bath and/or warm the vial to 37°C until the solute is completely dissolved[3].
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended in Section 4.0.
Table 3: Example Volumes for Preparing DMSO Stock Solutions
| Target Concentration | Mass of Compound | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 2.1530 mL | 10.7652 mL | 21.5304 mL |
| 5 mM | 0.4306 mL | 2.1530 mL | 4.3061 mL |
| 10 mM | 0.2153 mL | 1.0765 mL | 2.1530 mL |
Data derived from MedchemExpress molarity calculator[2].
Protocol: Preparation of an In Vivo Working Solution
This protocol details the preparation of a working solution suitable for animal studies, based on the co-solvent formulation of DMSO, PEG300, Tween-80, and saline[1][2].
Important: It is recommended to prepare this working solution fresh on the day of use[2].
Methodology (Example for 1 mL final volume):
-
Begin with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to achieve a clear solution[1][2].
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
-
Stock Solutions: Stock solutions in DMSO should be aliquoted and stored in tightly sealed vials, protected from light[1].
-
Solid Compound: The compound in solid form can be stored at 2-8°C for up to 24 months, provided the vial is kept tightly sealed[5][6]. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial[5][6].
-
Working Solutions: Aqueous-based working solutions should be prepared fresh on the same day of use[2][6].
General chemical stability of flavonoid glucosides can be influenced by factors such as pH, temperature, oxygen, and enzymes, which can lead to degradation[8][9]. Therefore, adherence to recommended storage conditions is critical.
Application: Anti-Inflammatory Assays
This compound has been identified as an inhibitor of inflammatory responses[1][3]. Specifically, it has been shown to reduce the expression of molecules related to osteoarthritis and inflammation, such as MMP13, COX1/2, TNF-α, and IL-1β, and to inhibit the LPS-induced production of IL-12 p40[1][5].
The inhibitory effect on these mediators suggests that this compound may interfere with key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation often activated by LPS.
Postulated Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway activated by LPS and the potential point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 4. 7,2'-Dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside | C23H28O10 | CID 125142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS:94367-43-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. Isomucronulatol 7-O-beta-glucoside | CAS:136087-29-1 | Manufacturer ChemFaces [chemfaces.com]
- 7. (Iso)-Isomucronulatol 7-O-glucoside Supplier | CAS 94367-43-8 | AOBIOUS [aobious.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Isomucronulatol 7-O-glucoside Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Isomucronulatol 7-O-glucoside, a bioactive isoflavonoid (B1168493) predominantly found in the roots of Astragalus membranaceus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary source?
A1: this compound is a flavonoid, specifically an isoflavone (B191592) glycoside. Its primary natural source is the root of Astragalus membranaceus (Radix Astragali), a widely used herb in traditional medicine. Several studies have identified and isolated this compound from this plant source.[1][2]
Q2: What are the common methods for extracting this compound?
A2: Common extraction methods for isoflavonoids like this compound include conventional techniques such as maceration and Soxhlet extraction.[3] Modern, more efficient methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Accelerated Solvent Extraction (ASE).[3] UAE, in particular, has been shown to be effective for extracting flavonoids from Astragalus membranaceus, offering higher yields and shorter extraction times.
Q3: Which solvents are most effective for the extraction?
A3: The choice of solvent is critical for efficient extraction. For isoflavone glycosides, which are relatively polar, mixtures of alcohol and water are generally most effective. Ethanol-water mixtures, typically in the range of 50-80% ethanol (B145695), have been found to be optimal for extracting flavonoids from Astragalus membranaceus.
Q4: What is a typical yield for total flavonoids from Astragalus membranaceus?
A4: The yield of total flavonoids from Astragalus membranaceus can vary depending on the plant material, extraction method, and parameters. Studies have reported yields in the range of 22 mg/g of dried plant material using optimized ultrasound-assisted extraction methods.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method for the quantification of this compound.[4] A validated HPLC-UV or LC-MS/MS method allows for the simultaneous determination of multiple bioactive compounds in the extract.[4]
Troubleshooting Guide for Low Extraction Yield
Low yield is a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential causes for the low recovery of this compound.
Problem Area 1: Plant Material Quality and Preparation
| Question | Possible Cause | Recommended Solution |
| Is the starting material of high quality? | Incorrect plant species, improper harvesting time, or poor storage conditions leading to degradation of the target compound. | Verify the botanical identity of the Astragalus membranaceus roots. Harvest at the optimal time for isoflavonoid content. Ensure the material is properly dried and stored in a cool, dark, and dry place. |
| Is the plant material properly prepared? | Inadequate grinding, resulting in poor solvent penetration. | Grind the dried root material to a fine and uniform powder (e.g., 40-60 mesh) to increase the surface area for extraction. |
Problem Area 2: Extraction Parameters
| Question | Possible Cause | Recommended Solution |
| Is the extraction solvent optimal? | The polarity of the solvent may not be suitable for this compound. | Use a polar solvent system. An ethanol-water mixture (70-80% ethanol) is often effective for isoflavone glycosides. Optimize the solvent-to-solid ratio; a higher ratio (e.g., 20:1 to 40:1 mL/g) can improve extraction efficiency. |
| Are the extraction temperature and time appropriate? | Excessive heat can lead to the degradation of the glycoside. Insufficient time will result in incomplete extraction. | For UAE, a temperature of around 50-60°C is generally recommended to enhance solubility without causing significant degradation.[5] Extraction times of 30-60 minutes are typical for UAE. For maceration, longer extraction times (hours to days) are needed. |
| Is the extraction method efficient enough? | Conventional methods like maceration may result in lower yields compared to modern techniques. | Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve extraction efficiency and reduce extraction time and solvent consumption.[3] |
Problem Area 3: Post-Extraction Processing and Purification
| Question | Possible Cause | Recommended Solution |
| Is the compound degrading during solvent removal? | High temperatures during solvent evaporation can cause degradation. | Use a rotary evaporator under reduced pressure at a moderate temperature (e.g., below 50°C) to remove the solvent. |
| Is there a loss of product during purification? | Inefficient separation from other components in the crude extract during chromatographic steps. | For purification, techniques like column chromatography over silica (B1680970) gel or preparative HPLC are common. High-speed counter-current chromatography (HSCCC) has also been successfully used for isolating isoflavones from Astragalus membranaceus.[6][7][8] Monitor fractions using analytical HPLC to avoid loss of the target compound. |
| Is the compound susceptible to hydrolysis? | Isoflavone glycosides can be hydrolyzed to their aglycone forms under acidic or basic conditions, or at high temperatures. | Maintain a neutral pH during extraction and purification unless hydrolysis is intended. Avoid prolonged exposure to high temperatures. |
Data Presentation: Comparison of Extraction Parameters for Flavonoids from Astragalus membranaceus
The following table summarizes optimized parameters from various studies on flavonoid extraction from Astragalus membranaceus, which can serve as a starting point for optimizing this compound extraction.
| Extraction Method | Solvent | Solvent-to-Solid Ratio (mL/g) | Temperature (°C) | Time (min) | Total Flavonoid Yield (mg/g) |
| Ultrasound-Assisted Extraction | 75% Ethanol | 40:1 | 58 | 35 | ~22.0 |
| Ultrasound-Assisted Extraction | 70% Ethanol | Not specified | 50 | 55 | Not specified |
| Reflux Extraction | 70% Ethanol | 10:1 | Reflux Temp. | 120 (2x60) | Not specified |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline for the lab-scale extraction of this compound from Astragalus membranaceus roots.
-
Sample Preparation:
-
Dry the Astragalus membranaceus roots at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried roots into a fine powder (40-60 mesh).
-
-
Extraction:
-
Weigh approximately 10 g of the powdered plant material and place it in a suitable flask.
-
Add 400 mL of 75% ethanol (a 40:1 solvent-to-solid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100-250 W for 35-40 minutes at a controlled temperature of 58-60°C.
-
-
Separation and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 15 minutes to separate the solid residue.
-
Collect the supernatant (the extract). For exhaustive extraction, the residue can be re-extracted under the same conditions.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Purification by Column Chromatography
This is a general protocol for the purification of the crude extract to isolate this compound.
-
Column Preparation:
-
Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., chloroform (B151607) or a hexane-ethyl acetate (B1210297) mixture).
-
Pack a glass column with the slurry and equilibrate it with the starting mobile phase.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Adsorb the dissolved extract onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of chloroform to methanol (B129727) or ethyl acetate to methanol.
-
Collect fractions of the eluate.
-
-
Analysis and Further Purification:
-
Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pool the fractions containing the target compound.
-
If necessary, perform further purification steps, such as recrystallization or preparative HPLC, to obtain the pure compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low extraction yield of this compound.
References
- 1. Comparative analysis of twenty-five compounds in different parts of Astragalus membranaceus var. mongholicus and Astragalus membranaceus by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Preparative isolation and purification of two isoflavones from Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- Preparative isolation and purification of isoflavan and pterocarpan glycosides from Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao by high-speed counter-current chromatography [search.isc.ac]
- 8. Preparative isolation and purification of calycosin from Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Isomucronulatol 7-O-glucoside solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isomucronulatol 7-O-glucoside. The information addresses common challenges, with a focus on overcoming its limited solubility in aqueous solutions.
Troubleshooting Guide: Solubility Issues
Problem: Precipitate forms when trying to dissolve this compound in aqueous buffer.
Possible Cause 1: Low Intrinsic Aqueous Solubility
This compound, like many flavonoid glucosides, has very low solubility in purely aqueous solutions.
Solutions:
-
Use of Co-solvents: For in vitro experiments, a common practice is to first dissolve the compound in an organic solvent and then dilute it into the aqueous experimental medium. Dimethyl sulfoxide (B87167) (DMSO) is a frequently used initial solvent.[1]
-
Recommended Co-solvent Formulations: To achieve a higher final concentration in an aqueous system, specific co-solvent formulations have been shown to be effective. The following table summarizes protocols to prepare a ≥ 2.5 mg/mL solution.[1]
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (5.38 mM) |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL (5.38 mM) |
-
Physical Dissolution Aids: Gentle heating to 37°C and sonication in an ultrasonic bath can assist in the dissolution process, especially when preparing stock solutions in solvents like DMSO.
Possible Cause 2: Incorrect pH of the Aqueous Solution
The solubility of flavonoids can be influenced by the pH of the solution.
Solutions:
-
pH Adjustment: While specific data for this compound is limited, flavonoid solubility can sometimes be increased in slightly alkaline conditions. However, be aware that high pH may affect the stability of the compound. It is recommended to test a range of pH values (e.g., 7.2, 7.4, 8.0) to find the optimal condition for your experiment, ensuring the pH is compatible with your assay.
Problem: Low bioavailability in cell-based assays.
Possible Cause: Poor membrane permeability and/or precipitation in culture media.
Even if a stock solution is prepared correctly, the compound may precipitate out of the cell culture medium over time, reducing its effective concentration.
Solutions:
-
Inclusion Complexes: The use of cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can enhance the aqueous solubility and bioavailability of flavonoids by forming inclusion complexes.[1]
-
Formulation with Surfactants: Non-ionic surfactants like Tween-80 can help to maintain the solubility of hydrophobic compounds in aqueous media.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: For creating a high-concentration stock solution, 100% DMSO is recommended. This compound is soluble in DMSO at a concentration of 100 mg/mL (215.30 mM), though this may require ultrasonication to achieve. Other organic solvents such as pyridine, methanol (B129727), and ethanol (B145695) can also be used.
Q2: How should I store solutions of this compound?
A2: Stock solutions prepared in an organic solvent like DMSO should be stored at -20°C or -80°C for long-term stability. For short-term storage (up to one month), -20°C is generally sufficient. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: Are there any general strategies to improve the solubility of flavonoid glucosides like this compound?
A3: Yes, several formulation strategies can be employed to enhance the solubility of poorly water-soluble flavonoids:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the compound, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing the compound in a polymer matrix at the molecular level can enhance its solubility.
-
Complexation: As mentioned, cyclodextrins are effective in forming complexes that increase aqueous solubility.
-
Structural Modification: While more advanced, creating prodrugs (e.g., phosphate (B84403) prodrugs) can dramatically increase aqueous solubility. For instance, a phosphate prodrug of the structurally similar isoflavone (B191592) isoliquiritigenin (B1662430) showed a solubility of 9.6 mg/mL in PBS at pH 7.4.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 4.64 mg of this compound (MW: 464.46 g/mol ).
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution vigorously. If complete dissolution is not achieved, place the vial in an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Shake-Flask Method for Solubility Determination in Aqueous Buffer
This protocol provides a general method for determining the thermodynamic solubility of this compound in a specific aqueous buffer (e.g., PBS, pH 7.4).
-
Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a vial containing a known volume of the desired aqueous buffer (e.g., 1-2 mL). The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with a suitable solvent (e.g., methanol or a mobile phase compatible with your analytical method) to a concentration within the linear range of your quantification method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility.
Signaling Pathways and Experimental Workflows
This compound is reported to have anti-inflammatory effects. While its direct molecular targets are still under investigation, structurally similar flavonoid glucosides have been shown to modulate key inflammatory signaling pathways such as NF-κB, AP-1, and JAK-STAT. The following diagrams illustrate these pathways and a general workflow for addressing solubility issues.
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Postulated inhibition of the NF-κB pathway.
References
Isomucronulatol 7-O-glucoside: A Technical Guide to Stability and Storage
For researchers, scientists, and drug development professionals working with Isomucronulatol 7-O-glucoside, ensuring the stability and integrity of this flavonoid is paramount for reliable experimental outcomes. This technical support center provides a comprehensive guide to the proper storage, handling, and stability testing of this compound, addressing common questions and troubleshooting potential issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for this compound?
For optimal stability, this compound should be stored under specific conditions to prevent degradation. As a solid, it is recommended to store the compound at 4°C and protected from light[1]. For solutions, storage recommendations vary based on the duration.
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol[2]. When preparing stock solutions, it is advisable to make aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution[1]. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use[1].
Q3: What are the main factors that can cause degradation of this compound?
Based on general knowledge of flavonoids and information from suppliers, the primary factors that can lead to the degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to light can cause photodegradation.
-
pH: Strong acidic or alkaline conditions may lead to hydrolysis or other chemical transformations.
-
Oxidizing Agents: Contact with strong oxidizing or reducing agents should be avoided[3].
-
Air: Protection from air is recommended to prevent oxidation[3].
Q4: Are there any known degradation products of this compound?
Currently, there is no specific information available in the public domain detailing the degradation products of this compound. To identify potential degradation products, a forced degradation study would be necessary.
Storage Conditions Summary
For quick reference, the following table summarizes the recommended storage conditions for this compound in both solid form and as a stock solution.
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid | 4°C | Long-term | Protect from light |
| Stock Solution | -20°C | 1 month | Protect from light, aliquot |
| Stock Solution | -80°C | 6 months | Protect from light, aliquot |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Review storage conditions and handling procedures. Ensure the compound has been stored at the recommended temperature, protected from light, and that stock solutions have not undergone excessive freeze-thaw cycles. Prepare fresh solutions. |
| Precipitation in stock solution | Low solubility in the chosen solvent or precipitation after freeze-thaw. | Gently warm the solution and/or sonicate to redissolve the compound. If the problem persists, consider preparing a fresh solution or using a different solvent system. For in vivo studies, specific solvent protocols are available[1]. |
| Loss of biological activity | Chemical degradation of the compound. | Perform a stability check of your compound stock. Consider conducting a forced degradation study to understand its stability under your experimental conditions. |
| Discoloration of the compound | Oxidation or degradation. | Discard the discolored compound and obtain a fresh batch. Ensure future storage is in a tightly sealed container, protected from light and air. |
Experimental Protocols: Forced Degradation Study
To assess the intrinsic stability of this compound and identify potential degradation products, a forced degradation study is recommended. The following is a general protocol that can be adapted for this purpose.
Objective: To evaluate the stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or other suitable solvent
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period.
-
Oxidation: Treat the stock solution with a solution of H₂O₂ (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in an oven.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Data Analysis: Calculate the percentage of degradation for each condition. Characterize any significant degradation products using techniques such as LC-MS or NMR.
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Troubleshooting Logic for Inconsistent Results.
References
Preventing degradation of Isomucronulatol 7-O-glucoside in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Isomucronulatol 7-O-glucoside in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1][2] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline have been reported to achieve clear solutions.[3]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term storage, stock solutions should be stored at -80°C, where they can be stable for up to six months.[3] For short-term storage, -20°C is suitable for up to one month.[3] It is crucial to protect the solutions from light.[3] If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[1][2] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1][2]
Q3: My this compound solution has precipitated. What should I do?
A3: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3] Ensure that the solubility limit in your chosen solvent has not been exceeded. If working with aqueous buffers, the addition of a co-solvent like DMSO may be necessary.
Q4: I observed a color change in my this compound solution. What does this indicate?
A4: A color change in the solution can be an indicator of degradation. Flavonoids are susceptible to oxidative and thermal degradation, which can lead to the formation of colored byproducts.[4] It is advisable to prepare fresh solutions and ensure proper storage conditions are maintained.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in Solution | - Exceeded solubility limit- Temperature fluctuations- Change in pH of the solution | - Gently warm and sonicate the solution.[3]- Prepare a more dilute solution.- Add a co-solvent like DMSO.- Ensure consistent storage temperature. |
| Decreased Biological Activity | - Degradation of the compound | - Prepare fresh stock solutions.- Store aliquots at -80°C and protect from light.[3]- Avoid repeated freeze-thaw cycles.- Check for compatibility with other components in your assay medium. |
| Color Change in Solution | - Oxidation or hydrolysis- Exposure to light- Incompatible solvent or buffer | - Prepare fresh solutions and store under inert gas (e.g., argon or nitrogen) if possible.- Store in amber vials or wrap vials in aluminum foil.- Evaluate the stability of the compound in your specific solvent or buffer system. |
| Inconsistent Experimental Results | - Inaccurate concentration due to degradation- Adsorption to container walls | - Use freshly prepared solutions for each experiment.- Consider using low-adsorption microplates or tubes.- Quantify the compound concentration using a suitable analytical method (e.g., HPLC) before use. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening.[1][2]
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the solid is completely dissolved. If necessary, gentle warming can be applied.[3]
-
Dispense the stock solution into single-use aliquots in tightly sealed, light-protected vials.
-
Store the aliquots at -20°C for short-term use (up to two weeks) or -80°C for long-term storage (up to six months).[1][2][3]
Protocol 2: Stability Assessment of this compound in Solution using HPLC
-
Prepare a solution of this compound in the desired solvent or buffer at a known concentration.
-
Divide the solution into several aliquots for testing under different conditions (e.g., varying temperature, pH, and light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each aliquot.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[5]
-
Monitor the peak area of this compound to determine its concentration relative to the initial time point. The appearance of new peaks may indicate degradation products.
-
Plot the concentration of this compound versus time to determine the degradation kinetics under each condition.
Visual Guides
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
Caption: Key strategies to prevent degradation in solution.
References
Technical Support Center: Isomucronulatol 7-O-glucoside HPLC Analysis
Welcome to the technical support center for the chromatographic analysis of Isomucronulatol 7-O-glucoside. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common issues encountered during HPLC analysis, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is typically a multifactorial issue. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: this compound possesses phenolic hydroxyl groups. These groups can engage in secondary ionic interactions with free, ionized silanol groups (Si-O⁻) on the surface of silica-based stationary phases (like C18), especially when the mobile phase pH is above 3. This leads to a secondary retention mechanism, causing the peak to tail.[1][2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte's phenolic groups, a mixed population of ionized and non-ionized molecules will exist, resulting in broadened and tailing peaks.[1]
-
Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds on the column inlet frit or packing material can lead to distorted peak shapes.[2][3] Over time, the stationary phase can degrade, exposing more active silanol sites.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.[4]
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing.[1][5]
Q2: I'm observing significant peak tailing. Where should I start my troubleshooting?
A systematic approach is crucial for efficiently diagnosing the root cause of peak tailing. The following workflow provides a logical sequence for troubleshooting.
Q3: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. This compound contains phenolic hydroxyl groups which are weakly acidic.
-
Suppressing Silanol Ionization: At a low pH (typically ≤ 3), the residual silanol groups on the silica (B1680970) packing are protonated (Si-OH), minimizing their ability to interact with the analyte through ion-exchange mechanisms.[2]
Therefore, acidifying the mobile phase (e.g., with 0.1% formic acid or acetic acid) is a standard and highly effective practice to achieve sharp, symmetrical peaks for flavonoid glycosides.
Q4: Can my choice of organic solvent in the mobile phase impact peak tailing?
Yes, the choice of organic modifier can influence peak shape. Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents in reversed-phase HPLC. While both can be effective, they have different properties:
-
Acetonitrile generally has a lower viscosity, which can lead to better column efficiency and potentially sharper peaks.
-
Methanol can sometimes offer different selectivity and may be better at masking residual silanol groups, which could reduce tailing for certain compounds.
If you are experiencing peak tailing with an acetonitrile/water mobile phase, it may be worthwhile to experiment with a methanol/water mobile phase, while keeping other conditions constant.
Troubleshooting Guide
This guide provides specific actions to resolve peak tailing for this compound.
| Potential Cause | Recommended Action | Detailed Explanation |
| Secondary Silanol Interactions | Use a modern, high-purity, end-capped C18 column. Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. | End-capping chemically treats the silica surface to reduce the number of accessible free silanol groups.[1] Acidifying the mobile phase to a pH of 2.5-3.5 suppresses the ionization of any remaining silanols, thus preventing secondary ionic interactions with the phenolic groups of the analyte.[2] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be between 2.5 and 3.5 using formic acid, acetic acid, or trifluoroacetic acid. | This ensures that both the analyte's phenolic groups and the column's silanol groups are in a single, protonated state, leading to a more uniform interaction with the stationary phase and improved peak symmetry. |
| Column Contamination/Void | 1. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).2. If using a guard column, replace it.3. If a void is suspected (indicated by a sudden pressure drop), reversing and flushing the column may help, but replacement is often necessary.[2] | Contaminants can create active sites that cause tailing. A guard column is a cost-effective way to protect the analytical column from strongly retained matrix components.[3][6] A physical void in the packing bed disrupts the flow path, leading to peak distortion. |
| Column Overload | 1. Dilute the sample.2. Reduce the injection volume. | Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a non-linear relationship between concentration and retention, which manifests as a tailing peak.[4] |
| Sample Solvent Mismatch | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. | If the sample is dissolved in a much stronger solvent (e.g., 100% methanol) than the initial mobile phase (e.g., 95% water), the sample band will not properly focus on the head of the column, causing peak distortion. |
| Extra-Column Volume | Use tubing with a small internal diameter (e.g., ≤ 0.125 mm) and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume. | Excessive volume outside of the column contributes to band broadening. Minimizing this "dead volume" is crucial for maintaining sharp peaks, especially in high-efficiency systems.[5] |
Experimental Protocols
Below is a recommended starting HPLC method for the analysis of this compound, based on methods developed for similar compounds found in Astragalus membranaceus.
Recommended HPLC Starting Conditions
This protocol is adapted from a UPLC-MS/MS method for the analysis of multiple components in Astragalus membranaceus, including this compound.
-
HPLC System: Standard HPLC system with a binary pump, autosampler, column oven, and PDA/DAD detector.
-
Column: High-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 60 40 25 20 80 30 20 80 31 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the UV absorbance maximum for this compound (a PDA detector scan from 200-400 nm is recommended to determine the optimal wavelength, likely around 260 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the standard or sample extract in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.22 µm or 0.45 µm syringe filter before injection.
Logical Relationships in Method Optimization
When optimizing the separation, it's important to understand how different parameters are interconnected.
References
- 1. 7,2'-Dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside | C23H28O10 | CID 125142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of twenty-five compounds in different parts of Astragalus membranaceus var. mongholicus and Astragalus membranaceus by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astraisoflavan-7--O--β-D-glucoside | 136087-29-1 [chemicalbook.com]
Potential for Isomucronulatol 7-O-glucoside to interfere with common assays
Welcome to the technical support center for Isomucronulatol 7-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential assay interferences and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a flavonoid glucoside, a class of natural compounds found in various plants.[1][2] It has been studied for its potential anti-inflammatory and anti-cancer properties. As a flavonoid, it possesses antioxidant capabilities which are important to consider during experimental design.
Q2: Can this compound interfere with my cell viability assays?
Yes, as a flavonoid, this compound has the potential to interfere with colorimetric cell viability assays that are based on the reduction of tetrazolium salts, such as the MTT and XTT assays. This is because flavonoids can directly reduce the assay reagents in a cell-free environment, leading to a false-positive signal that can be misinterpreted as increased cell viability or proliferation.
Q3: Are there alternative cell viability assays that are less prone to interference by this compound?
The Sulforhodamine B (SRB) assay is a recommended alternative for assessing cytotoxicity. The SRB assay is based on the measurement of total cellular protein content and is less likely to be affected by the reducing properties of flavonoids.
Q4: My antioxidant assay (DPPH or ABTS) results are showing very high activity for this compound. Is this expected?
This compound is a flavonoid, and compounds in this class are known for their antioxidant properties. Therefore, it is expected to show activity in antioxidant assays like DPPH and ABTS. However, it is crucial to include appropriate controls to distinguish between true biological antioxidant activity in a cellular context and the compound's intrinsic chemical radical scavenging activity.
Q5: Can this compound interfere with protein quantification assays?
Flavonoids have been reported to interfere with some protein assays, particularly those that involve dye-binding, such as the Bradford assay. This interference can be concentration-dependent and is influenced by the structure of the flavonoid, including the number and position of hydroxyl groups.[3] It is advisable to run a compound-only control to assess the degree of interference.
Troubleshooting Guides
Issue 1: Unexpectedly High Absorbance in MTT/XTT Cell Viability Assays
Symptoms:
-
Higher than expected absorbance values, suggesting increased cell viability, even at high concentrations of this compound.
-
Inconsistent results that do not correlate with visual inspection of cell health under a microscope.
-
A color change is observed in the cell-free (compound only) control wells.
Potential Cause: this compound, being a flavonoid, can directly reduce the MTT or XTT tetrazolium salt to its colored formazan (B1609692) product, independent of cellular metabolic activity. This chemical reduction leads to a false-positive signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high absorbance in MTT/XTT assays.
Solutions:
-
Run a Cell-Free Control: Always include a control with this compound and the MTT/XTT reagent in cell-free media to quantify the direct reduction.
-
Data Correction: Subtract the absorbance of the cell-free control from the absorbance of your experimental wells. However, be aware that this might not fully account for complex interactions in the presence of cells.
-
Switch to an Alternative Assay: The most robust solution is to use an assay with a different detection principle. The Sulforhodamine B (SRB) assay, which measures total protein content, is a highly recommended alternative.
Issue 2: High Background Signal in Antioxidant Capacity Assays (DPPH, ABTS)
Symptoms:
-
Rapid and strong color change (discoloration) in the DPPH or ABTS assay, even at very low concentrations of this compound.
-
Difficulty in establishing a clear dose-response curve for cellular antioxidant effects.
Potential Cause: this compound has intrinsic antioxidant properties and can directly scavenge the DPPH and ABTS radicals in a chemical reaction. This can mask the true biological antioxidant effects being studied in a cellular or enzymatic system.
Troubleshooting Steps:
-
Determine the IC50 of the Compound: First, determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-free DPPH or ABTS assay. This will provide a baseline of its chemical antioxidant activity.
-
Use Lower, Biologically Relevant Concentrations: For cellular assays, use concentrations of this compound that are below its direct radical scavenging IC50 to minimize chemical interference.
-
Wash Cells Before Assay: If studying the compound's effect on intracellular antioxidant capacity, ensure to thoroughly wash the cells to remove any extracellular compound before adding the assay reagents.
-
Consider Alternative Assays: Explore cellular antioxidant assays that measure the expression or activity of antioxidant enzymes (e.g., catalase, superoxide (B77818) dismutase) or the levels of intracellular glutathione (B108866) (GSH).
Issue 3: Inaccurate Protein Quantification with Bradford Assay
Symptoms:
-
Overestimation of protein concentration in samples containing this compound.
-
Inconsistent readings that are not reproducible.
Potential Cause: Flavonoids can interfere with the Bradford assay. The Coomassie dye in the Bradford reagent binds to basic and aromatic amino acid residues, and flavonoids can also interact with the dye, leading to an inaccurate reading.[3]
Troubleshooting Steps:
-
Compound-Only Control: Run a control containing the same concentration of this compound in the assay buffer without any protein to determine its contribution to the absorbance.
-
Subtract Background: Subtract the absorbance of the compound-only control from your sample readings.
-
Protein Precipitation: Use a protein precipitation method (e.g., with acetone (B3395972) or trichloroacetic acid) to separate the protein from the interfering compound before performing the assay.
-
Use an Alternative Assay: Consider using a protein assay that is less susceptible to interference from flavonoids, such as the bicinchoninic acid (BCA) assay. However, it is still recommended to run a compound-only control with the BCA assay.
Quantitative Data Summary
The following tables summarize potential interference and activity data based on the chemical class of this compound. Note: Specific data for this compound is limited; these values are illustrative for flavonoids and should be experimentally verified for the specific compound.
Table 1: Potential for Interference in Common Assays
| Assay Type | Compound Class | Mechanism of Interference | Potential Outcome |
| MTT/XTT | Flavonoids | Direct reduction of tetrazolium salt | False positive (increased viability) |
| DPPH/ABTS | Flavonoids | Intrinsic radical scavenging | Overestimation of antioxidant activity |
| Bradford | Flavonoids | Interaction with Coomassie dye | Inaccurate protein concentration |
| ELISA | Flavonoids | Potential for non-specific binding | False positive or negative results |
Table 2: Illustrative Antioxidant Activity of Flavonoids (IC50 Values)
| Assay | Flavonoid Example | Reported IC50 Range (µg/mL) |
| DPPH Radical Scavenging | Quercetin | 1.5 - 10 |
| DPPH Radical Scavenging | Apigenin | 5 - 20 |
| ABTS Radical Scavenging | Quercetin | 2 - 15 |
These values are examples from the literature for common flavonoids and will vary depending on the specific compound and experimental conditions.
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Bradford Protein Assay Protocol
-
Prepare Standards: Prepare a series of protein standards (e.g., using Bovine Serum Albumin - BSA) in the same buffer as your samples.
-
Sample Preparation: Prepare your protein samples, including a "compound-only" control with this compound at the same concentration as in your experimental samples but without protein.
-
Assay: In a 96-well plate, add 5 µL of each standard or sample.
-
Add Reagent: Add 250 µL of Bradford reagent to each well and mix gently.
-
Incubation: Incubate at room temperature for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance at 595 nm.
-
Calculation: Create a standard curve from the BSA standards and determine the protein concentration of your samples after subtracting the absorbance of the "compound-only" control.
Signaling Pathway Diagrams
This compound, as a flavonoid, may modulate various signaling pathways involved in inflammation and cell survival. Below are diagrams of pathways that are commonly affected by flavonoids.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
References
Technical Support Center: Managing and Preventing Cell Culture Contamination When Using Natural Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and prevent cell culture contamination when working with natural compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of contamination after introducing a natural compound?
A: If you suspect contamination after adding a new compound, it's critical to act immediately to prevent it from spreading.[1]
-
Isolate the Culture: Immediately separate the suspected flask, plate, or dish from other cultures and label it as "Contaminated."[1]
-
Visual Inspection: Look for common signs of contamination, such as:
-
Microscopic Examination: A more definitive way to identify contamination is through microscopic examination.[2] Look for foreign organisms like bacteria, yeast, or fungi.[2] Changes in cell morphology, such as rounding or detachment, can also signal contamination.[2]
Q2: How can I confirm that my natural compound is the source of the contamination?
A: Natural compounds, particularly crude or partially purified extracts, can harbor microbial contaminants.[1] It is crucial to sterilize your compound solution before adding it to a cell culture.[1]
-
Sterility Check: Before introducing the compound to your main cell culture, test its sterility. Add the sterilized compound solution to a small flask of antibiotic-free medium and incubate it for several days. If the medium becomes cloudy or changes color, your compound solution is likely contaminated.[1]
-
Solubility Test: Ensure your compound is fully dissolved in its vehicle (e.g., DMSO, ethanol) before adding it to the culture medium. Insoluble particles can sometimes be mistaken for microbial contamination.[1]
Q3: What is the best way to sterilize a natural compound solution without degrading it?
A: The most common and safest method for sterilizing heat-sensitive organic compounds is filter sterilization.[1]
-
Filter Sterilization: Use a sterile syringe filter with a pore size of 0.2 or 0.22 µm to remove bacteria and most fungi.[1][7] For potential mycoplasma contamination, a 0.1 µm filter is recommended.[7][8] This method avoids the use of heat (autoclaving) or radiation, which can degrade the compound.[1][9]
-
Material Compatibility: Ensure the filter membrane material (e.g., PVDF, PES) is compatible with your solvent and has low protein-binding properties to prevent the loss of essential components.[7][10]
Q4: My cells are growing poorly, but the medium is clear. What could be the issue?
A: When cells show signs of stress (e.g., poor morphology, reduced proliferation) without obvious signs of microbial growth, you might be dealing with cryptic or chemical contamination.[6]
-
Mycoplasma Contamination: These are very small bacteria that lack a cell wall, making them invisible under a standard light microscope and resistant to many common antibiotics.[4][6][11] Special detection methods such as PCR, ELISA, or DNA staining (e.g., Hoechst or DAPI) are required to identify mycoplasma.[4][12][13][14]
-
Viral Contamination: Viruses are also undetectable by light microscopy and may not cause obvious cell death.[5][12] Their presence often requires molecular methods like PCR or electron microscopy for detection.[5][15]
-
Chemical Contamination: This can include endotoxins, impurities in the natural compound, or residues from lab equipment.[12][16] Endotoxins, which are components of Gram-negative bacteria cell walls, can persist even after the bacteria are removed and can affect cell growth and function.[17][18]
Q5: What are endotoxins, and how can I prevent them when using natural compounds?
A: Endotoxins (lipopolysaccharides or LPS) are components of the outer membrane of Gram-negative bacteria and can cause significant issues in cell culture, even at low concentrations.[17][18]
-
Sources: Endotoxins can be introduced through contaminated water, sera, media reagents, or the natural compound itself.[18][19][20]
-
Prevention and Removal:
-
Use high-purity, endotoxin-free water for all media and buffer preparations.[18][21]
-
Source reagents and sera from reputable suppliers that certify low endotoxin (B1171834) levels.[12]
-
Use certified endotoxin-free plasticware.[21]
-
For glassware, use dry heat sterilization (e.g., 250°C for >30 minutes) as autoclaving does not effectively destroy endotoxins.[21]
-
If endotoxin contamination is suspected in your natural compound solution, methods like ultrafiltration or affinity chromatography can be used for removal.[17][22]
-
-
Detection: The Limulus Amebocyte Lysate (LAL) assay is a common and sensitive method for detecting endotoxins.[17][21]
Troubleshooting Guides
Guide 1: Responding to Suspected Microbial Contamination
This guide provides a step-by-step workflow for addressing a suspected contamination event after introducing a natural compound.
Workflow for Suspected Contamination
Caption: Decision tree for responding to a suspected contamination event.
Data Presentation
Table 1: Common Contaminants and Their Characteristics
| Contaminant | Macroscopic Signs in Media | Microscopic Appearance | Typical Onset |
| Bacteria | Rapid turbidity (cloudiness); sudden pH drop (yellow color).[3][6][12] | Small (0.5-5 µm), motile rod-shaped or spherical particles between cells.[3][23] | Fast (24-48 hours) |
| Yeast | Medium becomes cloudy or turbid; pH may become slightly acidic or alkaline.[4][5] | Individual oval or round particles, often seen in budding chains.[6][23] | Moderate (2-5 days) |
| Mold (Fungi) | Visible filamentous or fuzzy clumps floating in the medium.[4][6] | Thin, multicellular filaments (hyphae).[15] | Slow (3-7 days) |
| Mycoplasma | No visible signs; media remains clear.[1][6][16] | Not visible with a standard light microscope.[4][6][11] Requires special staining (e.g., DAPI) which reveals small fluorescent particles.[4][12] | N/A (Chronic) |
| Viruses | No visible signs; media remains clear.[12][24] | Not visible with a light microscope; requires electron microscopy.[5][15] | N/A (Chronic) |
| Endotoxins | No visible signs; media remains clear.[16] | Not applicable (chemical contaminant).[16] | N/A |
Experimental Protocols
Protocol 1: Sterility Testing of a Natural Compound Stock Solution
This protocol is used to verify that a filter-sterilized natural compound solution is free from microbial contaminants before it is used in experiments.
Workflow for Sterility Testing of Natural Compound
Caption: Workflow for sterility testing of a natural compound solution.
Methodology:
-
Preparation of Compound Stock:
-
Setting up the Sterility Test:
-
In a biosafety cabinet, prepare two sterile culture flasks.
-
Test Flask: Add 50 mL of sterile, antibiotic-free cell culture medium.
-
Negative Control Flask: Add 50 mL of the same sterile, antibiotic-free medium.
-
To the "Test Flask," add a representative volume of your sterilized natural compound stock (e.g., the maximum volume you would use in an experiment).
-
-
Incubation and Observation:
-
Interpreting Results:
-
No Growth: If both the test and control flasks remain clear, the natural compound stock solution is considered sterile and safe to use in your experiments.
-
Growth in Test Flask Only: If the test flask shows signs of contamination while the control flask remains clear, the natural compound stock is the source of contamination. Discard the stock and prepare a new, sterile batch.
-
Growth in Both Flasks: This indicates a breach in aseptic technique during the setup of the sterility test itself. Review your procedures and repeat the test.
-
Protocol 2: Mycoplasma Detection by PCR
This protocol outlines the general steps for detecting mycoplasma contamination in cell cultures, which is a common issue when working with biological materials.[13] PCR-based methods are extremely sensitive and rapid.[8][13]
Methodology:
-
Sample Collection:
-
Collect 1 mL of cell culture supernatant from a culture that is near confluency and has been cultured for at least 72 hours without antibiotics.
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells. Transfer the supernatant to a new sterile tube.
-
Centrifuge the supernatant at 13,000 x g for 10 minutes to pellet the mycoplasma. Discard the supernatant.
-
-
DNA Extraction:
-
Extract DNA from the pellet using a commercial DNA extraction kit suitable for bacterial DNA. Follow the manufacturer's instructions.
-
-
PCR Amplification:
-
Use a commercial mycoplasma detection PCR kit. These kits typically contain a ready-to-use PCR master mix with primers that target conserved regions of the mycoplasma 16S rRNA gene.
-
The reaction mix often includes an internal control to verify the PCR reaction was successful and to prevent false negatives.
-
Set up the PCR reaction as follows in a PCR tube:
-
PCR Master Mix: X µL
-
Extracted DNA Sample: Y µL
-
Nuclease-Free Water: to final volume Z µL
-
-
Run the PCR reaction in a thermal cycler using the cycling conditions specified by the kit manufacturer.
-
-
Detection of PCR Products:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
A band of a specific size (indicated in the kit manual) indicates a positive result for mycoplasma contamination.
-
The internal control band should be present in all samples, including the negative control.
-
Signaling Pathway Diagram: Impact of Contamination on Experimental Results
This diagram illustrates how undetected contamination can interfere with experimental signaling pathways, using the NF-κB pathway as an example, which can be activated by endotoxins.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. What are the signs of contamination in cell cultures? [synapse.patsnap.com]
- 3. clyte.tech [clyte.tech]
- 4. azolifesciences.com [azolifesciences.com]
- 5. goldbio.com [goldbio.com]
- 6. benchchem.com [benchchem.com]
- 7. gmpplastic.com [gmpplastic.com]
- 8. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. The Stealthy Invader â How to Eliminate a Mycoplasma Contamination? | Minerva Biolabs GmbH [news.minerva-biolabs.com]
- 12. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 13. Prevention, Diagnosis and Eradication of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mycoplasma Contamination | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. cellculturecompany.com [cellculturecompany.com]
- 17. Endotoxin Detection and Removal Services - Creative Bioarray [cell.creative-bioarray.com]
- 18. corning.com [corning.com]
- 19. corning.com [corning.com]
- 20. safety.fsu.edu [safety.fsu.edu]
- 21. biocompare.com [biocompare.com]
- 22. How to Detect and Remove Endotoxins in Biologics? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 24. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
Technical Support Center: Sonication Techniques for Isomucronulatol 7-O-glucoside Dissolution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of sonication to improve the dissolution of Isomucronulatol 7-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its dissolution a concern?
This compound is a flavonoid compound, specifically an isoflavonoid, that has been isolated from plants such as Astragalus membranaceus.[1][2] Like many flavonoids, it is a poorly water-soluble compound, which can present challenges for its use in in vitro and in vivo studies, as well as in drug formulation.[1][3] Achieving complete dissolution is crucial for accurate and reproducible experimental results.
Q2: What are the recommended solvents for dissolving this compound?
The primary recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[4][5] Other potential solvents for flavonoids in general include ethanol (B145695) and methanol.[5] For many biological assays, it is common to prepare a concentrated stock solution in DMSO, which is then further diluted in aqueous media.[6] It is important to ensure the final DMSO concentration in your experimental setup is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[7]
Q3: How can sonication help in dissolving this compound?
Sonication, or the application of high-frequency sound waves, can significantly enhance the dissolution of poorly soluble compounds like this compound.[8] The process works through acoustic cavitation, the rapid formation and collapse of microscopic bubbles. This generates intense mechanical forces that break down particle aggregates, reduce particle size, and increase the surface area available for interaction with the solvent, leading to faster and more efficient dissolution.[8][9]
Q4: What are the general steps for dissolving this compound using sonication?
-
Solvent Selection: Begin by selecting an appropriate solvent, with anhydrous DMSO being the most common choice.[4][10]
-
Preparation: Add the calculated amount of this compound powder to your chosen solvent in a suitable vial.
-
Initial Mixing: Vortex the solution for 1-2 minutes to facilitate initial dissolution.[11]
-
Sonication: If the compound does not fully dissolve, place the vial in a bath sonicator. Sonicate for 5-10 minute intervals.[10][11]
-
Visual Inspection: After each sonication interval, visually inspect the solution for any remaining undissolved particles.
-
Gentle Warming (Optional): If particulates persist, gentle warming of the solution to 37-50°C in conjunction with sonication can further aid dissolution.[6][10] However, be cautious to avoid compound degradation.
-
Final Check: Once the solution is clear, it is ready for use or for further dilution.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous media | The compound's low solubility in aqueous environments. The final concentration of the compound may be too high for the mixed solvent system. | - Ensure the final DMSO concentration is low (e.g., < 0.5%).- Perform serial dilutions in your culture medium rather than a single large dilution.- Gently warm the aqueous medium to 37°C before adding the compound stock solution.- Ensure thorough and immediate mixing upon addition to the aqueous medium. |
| Compound does not dissolve completely in DMSO | - Insufficient mixing or energy input.- Water contamination in DMSO.- Compound has aggregated. | - Use a bath sonicator for 5-10 minute intervals to break up aggregates.- Gently warm the solution to 37-50°C while sonicating.[10]- Ensure you are using high-purity, anhydrous DMSO, as water can significantly reduce the solubility of hydrophobic compounds.[10] |
| Solution becomes cloudy or hazy after sonication | - Overheating during sonication, potentially causing compound degradation or changes in solubility.- The compound may be reaching its saturation limit in the solvent. | - Keep samples on ice or in a cooled water bath during sonication to prevent overheating.- Reduce the sonication duration or power.- Consider using a co-solvent system to increase solubility. |
| Inconsistent results between experiments | - Incomplete dissolution of the compound.- Degradation of the compound due to repeated freeze-thaw cycles of the stock solution. | - Always ensure the compound is fully dissolved before use.- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11] |
Experimental Protocols
Protocol 1: General Sonication-Assisted Dissolution in DMSO
This protocol is a general guideline for dissolving this compound in DMSO for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solution is not clear, place the vial in an ultrasonic water bath.
-
Sonicate for 5-10 minutes. Check for dissolution.
-
If necessary, repeat sonication in short bursts, allowing the sample to cool in between to prevent overheating.
-
Once the solution is clear and free of particulates, it is ready for use.
-
For long-term storage, aliquot the stock solution and store at -20°C or -80°C.[1]
Co-Solvent Formulations for Improved Solubility
For applications where higher concentrations in aqueous solutions are required, co-solvent systems can be employed. Sonication can be used to aid the initial dissolution in the organic solvent phase. A supplier of this compound suggests the following formulations to achieve a solubility of at least 2.5 mg/mL[1]:
Formulation 1:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Formulation 2:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
Formulation 3 (for in vivo):
-
10% DMSO
-
90% Corn Oil
Procedure for Co-Solvent Formulations:
-
Dissolve the this compound in DMSO first, using sonication if necessary to ensure it is fully dissolved.
-
Add the other solvents one by one in the specified order, mixing thoroughly after each addition.
Quantitative Data
Direct quantitative data on the sonication-assisted dissolution of pure this compound is limited. However, data from ultrasound-assisted extraction of similar flavonoids can provide a useful reference for establishing effective sonication parameters.
Table 1: Sonication Parameters for Ultrasound-Assisted Extraction of Flavonoids
| Parameter | Value Range Reported in Literature | Reference |
| Ultrasonic Power | 250 W - 500 W | [8][12][13] |
| Sonication Time | 20 - 50 minutes | [8][10][12][14] |
| Temperature | 25°C - 65°C | [3][14] |
| Solvent | Ethanol (50-95%), Methanol, Deep Eutectic Solvents | [8][10][12][13][14] |
| Solid-to-Liquid Ratio | 1:15 to 1:45 (g/mL) |
Table 2: Solubility of this compound in Co-Solvent Systems
| Solvent System | Achieved Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.38 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.38 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.38 mM) | [1] |
Visualizations
Caption: Experimental workflow for dissolving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound-assisted extraction of isoflavones from soy beverages blended with fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Iso)-Isomucronulatol 7-O-glucoside Supplier | CAS 94367-43-8 | AOBIOUS [aobious.com]
- 5. Isomucronulatol 7-O-beta-glucoside | CAS:136087-29-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Ultrasonic-Assisted Extraction of Crude Flavonoids from Moutai Distillers Grains and Evaluation of Their Antioxidant and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Ultrasound-assisted extraction of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Isomucronulatol 7-O-glucoside and Ecliptasaponin A in Osteoarthritis Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two natural compounds, Isomucronulatol 7-O-glucoside (IMG) and Ecliptasaponin A (ES), based on their performance in preclinical osteoarthritis models. The data presented is derived from in vitro studies on human chondrosarcoma cells, a widely used model for osteoarthritis research.
Executive Summary
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation and inflammation.[1] Current therapeutic strategies often focus on symptom management and do not halt disease progression.[1] Natural compounds are a promising avenue for the development of novel disease-modifying OA drugs. This guide focuses on the comparative efficacy of this compound and Ecliptasaponin A, two bioactive compounds isolated from a traditional Korean medicinal botanical formula, Ryupunghwan (RPH).[1][2][3]
Experimental evidence from an interleukin-1β (IL-1β)-stimulated chondrosarcoma cell model indicates that both compounds can inhibit key molecules implicated in OA pathogenesis.[1][2][3] Notably, Ecliptasaponin A demonstrated significantly higher potency, with its inhibitory effects being approximately 100-fold stronger than those of this compound.[1][2][3]
Quantitative Data Comparison
The following tables summarize the dose-dependent effects of this compound and Ecliptasaponin A on the expression of key osteoarthritis-related molecules in IL-1β-stimulated SW1353 human chondrosarcoma cells.
Table 1: Effect of this compound on Osteoarthritis-Related Molecules
| Target Molecule | 30 µg/mL IMG | 50 µg/mL IMG | 100 µg/mL IMG |
| MMP13 | ↓ | ↓↓ | ↓↓↓ |
| Collagen Type II | ↑ | ↑↑ | ↑↑↑ |
| TNF-α | ↓ | ↓↓ | ↓↓↓ |
| IL-1β | ↓ | ↓↓ | ↓↓↓ |
| COX-2 | ↓ | ↓↓ | ↓↓↓ |
Arrow count indicates the relative magnitude of the effect (increase ↑ or decrease ↓) in a dose-dependent manner as observed in the source study.[1]
Table 2: Effect of Ecliptasaponin A on Osteoarthritis-Related Molecules
| Target Molecule | 10 ng/mL ES | 30 ng/mL ES | 50 ng/mL ES |
| MMP13 | ↓ | ↓↓ | ↓↓↓ |
| Collagen Type II | ↑ | ↑↑ | ↑↑↑ |
| TNF-α | ↓ | ↓↓ | ↓↓↓ |
| IL-1β | ↓ | ↓↓ | ↓↓↓ |
| COX-2 | ↓ | ↓↓ | ↓↓↓ |
Arrow count indicates the relative magnitude of the effect (increase ↑ or decrease ↓) in a dose-dependent manner as observed in the source study.[1]
Experimental Protocols
The data presented in this guide is based on the following key experimental methodology:
Cell Culture and Treatment:
-
Cell Line: SW1353 human chondrosarcoma cells were used as an in vitro model for chondrocytes.[1]
-
Stimulation: Osteoarthritic conditions were induced by stimulating the cells with 20 µg/mL of Interleukin-1β (IL-1β) for 24 hours.[1]
-
Compound Pretreatment: Cells were pretreated with varying concentrations of this compound (30, 50, or 100 µg/mL) or Ecliptasaponin A (10, 30, or 50 ng/mL) for 1 hour before IL-1β stimulation.[1]
Analytical Methods:
-
RT-PCR (Reverse Transcription-Polymerase Chain Reaction): This technique was employed to determine the mRNA expression levels of osteoarthritis-related molecules, including MMP13, Collagen Type II, TNF-α, IL-1β, and COX-2.[1][2]
-
Western Blot: Protein expression of these molecules was analyzed using Western blotting to confirm the findings at the protein level.[1][2]
-
ELISA (Enzyme-Linked Immunosorbent Assay): The secretion of inflammatory cytokines into the cell culture medium was quantified using ELISA.[1][2]
Mechanism of Action and Signaling Pathways
Both this compound and Ecliptasaponin A appear to exert their anti-osteoarthritic effects by modulating inflammatory and catabolic pathways initiated by IL-1β in chondrocytes. IL-1β is a key pro-inflammatory cytokine in osteoarthritis that triggers a signaling cascade leading to the production of matrix-degrading enzymes and other inflammatory mediators.[1] The nuclear factor-kappa B (NF-κB) pathway is a central regulator of these processes.[1] The investigated compounds likely interfere with this pathway, leading to the observed downregulation of target genes.
Caption: Proposed mechanism of action for IMG and ES in an IL-1β-stimulated chondrocyte model.
Caption: A simplified workflow of the in vitro experimental design.
References
- 1. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Isomucronulatol 7-O-glucoside and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Isomucronulatol 7-O-glucoside, a flavonoid compound, and dexamethasone (B1670325), a well-established corticosteroid. The following sections present a summary of their mechanisms of action, comparative quantitative data on their inhibitory effects, detailed experimental protocols for assessing their activity, and visual representations of their signaling pathways.
Mechanism of Action and Comparative Efficacy
This compound has demonstrated anti-inflammatory effects by inhibiting the expression of key molecules involved in inflammation and cartilage degradation. In contrast, dexamethasone exerts its potent anti-inflammatory and immunosuppressive effects through a well-characterized mechanism involving the glucocorticoid receptor.
This compound has been shown to reduce the expression of several pro-inflammatory and matrix-degrading molecules in an in vitro model of osteoarthritis.[1][2][3] Specifically, it downregulates the expression of:
-
Matrix Metalloproteinase-13 (MMP-13): An enzyme responsible for the breakdown of collagen in cartilage.
-
Cyclooxygenase-2 (COX-2): An enzyme that catalyzes the production of prostaglandins, which are key mediators of inflammation and pain.
-
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β): Pro-inflammatory cytokines that play a central role in the inflammatory cascade.
-
Nuclear Factor-kappa B (NF-κB) subunit p65: A transcription factor that regulates the expression of numerous inflammatory genes.
While the precise mechanism is still under investigation, its ability to inhibit the NF-κB pathway appears to be a key component of its anti-inflammatory action.
Dexamethasone is a synthetic glucocorticoid that functions by binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene expression in two primary ways:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently the production of inflammatory leukotrienes and prostaglandins.
-
Transrepression: The GR complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors, most notably NF-κB and Activator Protein-1 (AP-1).[4] This prevents them from binding to their target DNA sequences, thereby downregulating the expression of a wide range of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[4]
Dexamethasone has been shown to potently inhibit the production of numerous inflammatory mediators with half-maximal inhibitory concentrations (IC50) in the nanomolar range for several cytokines.[5][6]
Quantitative Data Comparison
The following table summarizes the available quantitative data on the inhibitory effects of this compound and dexamethasone on various inflammatory markers. It is important to note that direct comparative studies are limited, and the data presented is derived from separate in vitro experiments.
| Inflammatory Marker | This compound (Inhibition) | Dexamethasone (IC50) |
| COX-2 | Inhibition of expression observed at 30-100 µg/mL in IL-1β-stimulated chondrosarcoma cells.[1][2] | 0.0073 µM in human articular chondrocytes. |
| TNF-α | Inhibition of expression observed at 30-100 µg/mL in IL-1β-stimulated chondrosarcoma cells.[1][2] | Dose-dependent inhibition of secretion from retinal pericytes and monocytes (IC50 range: 2 nM - 1 µM).[5][6] |
| IL-1β | Inhibition of expression observed at 30-100 µg/mL in IL-1β-stimulated chondrosarcoma cells.[1][2] | Partial inhibition of secretion from retinal pericytes and monocytes (IC50 range: 2 nM - 1 µM).[5][6] |
| IL-6 | Not reported in the provided search results. | Dose-dependent inhibition of secretion from retinal pericytes (IC50: 2-6 nM).[5] |
| NF-κB (p65) | Inhibition of expression observed at 30-100 µg/mL in IL-1β-stimulated chondrosarcoma cells.[1][2] | Inhibits NF-κB activity through interaction with the GR complex.[4] |
| MMP-13 | Inhibition of expression observed at 30-100 µg/mL in IL-1β-stimulated chondrosarcoma cells.[1][2] | Not reported in the provided search results. |
| G-CSF, GM-CSF, MIP-1α, RANTES | Not reported in the provided search results. | Potent inhibition of secretion from retinal pericytes (IC50: 2-6 nM).[5] |
Experimental Protocols
Assessment of Anti-Inflammatory Activity of this compound in Chondrosarcoma Cells
This protocol is based on the methodology used to evaluate the effect of this compound on IL-1β-stimulated chondrosarcoma cells.[1][2][3]
1. Cell Culture and Treatment:
- Human chondrosarcoma cell line SW1353 is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Cells are seeded in appropriate culture plates and allowed to adhere.
- Prior to stimulation, cells are pre-treated with varying concentrations of this compound (e.g., 30, 50, and 100 µg/mL) for 1 hour.
- Inflammation is induced by adding human recombinant IL-1β (e.g., 10 ng/mL) to the culture medium.
- Control groups include untreated cells and cells treated with IL-1β alone.
2. Analysis of Gene Expression (RT-PCR):
- After the incubation period (e.g., 24 hours), total RNA is extracted from the cells.
- Reverse transcription is performed to synthesize cDNA.
- Quantitative real-time PCR (qRT-PCR) is carried out using specific primers for target genes (MMP-13, COX-2, TNF-α, IL-1β, p65) and a housekeeping gene for normalization.
3. Analysis of Protein Expression (Western Blot):
- Cell lysates are prepared, and protein concentrations are determined.
- Proteins are separated by SDS-PAGE and transferred to a membrane.
- The membrane is incubated with primary antibodies specific for the target proteins and a loading control (e.g., β-actin).
- After incubation with a secondary antibody, protein bands are visualized and quantified.
4. Analysis of Cytokine Secretion (ELISA):
- The culture supernatant is collected to measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β) using specific enzyme-linked immunosorbent assay (ELISA) kits.
Assessment of Anti-Inflammatory Activity of Dexamethasone in Macrophages
This protocol describes a general method for evaluating the anti-inflammatory effects of dexamethasone using a macrophage cell line.[4]
1. Cell Culture and Treatment:
- A murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages) is cultured in an appropriate medium.
- Cells are seeded in 96-well plates.
- Cells are pre-treated with a range of dexamethasone concentrations (e.g., 0.1 nM to 10 µM) for 1-2 hours. A vehicle control is included.
- Inflammation is stimulated by adding lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL).
2. Measurement of Cytokine Production (ELISA):
- After an incubation period of 6-24 hours, the culture supernatant is collected.
- The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using specific ELISA kits.
- A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50) of dexamethasone.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Dexamethasone inhibits high glucose-, TNF-alpha-, and IL-1beta-induced secretion of inflammatory and angiogenic mediators from retinal microvascular pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isomucronulatol 7-O-glucoside and Celecoxib for Osteoarthritis Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data for Isomucronulatol 7-O-glucoside (IMG), a natural flavonoid glycoside, and the established clinical data and mechanism of action of celecoxib (B62257), a selective COX-2 inhibitor, for the treatment of osteoarthritis (OA). This comparison is based on available in vitro experimental data for IMG and a broader range of in vitro, in vivo, and clinical data for celecoxib.
Executive Summary
This compound has demonstrated potential anti-osteoarthritic effects in a preclinical setting by targeting key inflammatory and catabolic pathways implicated in OA pathogenesis. In vitro studies show that IMG can suppress the expression of matrix-degrading enzymes and pro-inflammatory cytokines in a dose-dependent manner. Celecoxib, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), offers potent anti-inflammatory and analgesic effects primarily through the selective inhibition of cyclooxygenase-2 (COX-2). While celecoxib has a well-established clinical profile for symptomatic relief in OA, IMG presents an interesting profile from a natural product discovery perspective, with a broader apparent mechanism of action that may influence multiple facets of OA pathology. Direct comparative studies are not yet available, and the data for IMG is limited to in vitro models.
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative and qualitative data on the effects of this compound and celecoxib on key molecular markers of osteoarthritis.
Table 1: Effect of this compound on Osteoarthritis-Related Molecules in IL-1β-Stimulated SW1353 Chondrosarcoma Cells.[1]
| Target Molecule | Concentration of IMG | Observed Effect |
| MMP-13 | 30, 50, 100 µg/mL | Dose-dependent decrease in mRNA expression. |
| Collagen Type II | 30, 50, 100 µg/mL | Dose-dependent decrease in mRNA expression. |
| TNF-α | 30, 50, 100 µg/mL | Dose-dependent decrease in mRNA expression. |
| IL-1β | 30, 50, 100 µg/mL | Dose-dependent decrease in mRNA expression. |
| COX-2 | 30, 50, 100 µg/mL | Dose-dependent decrease in mRNA expression. |
Note: The primary study on this compound presented its data graphically. The effects are described as dose-dependent reductions, but specific percentage inhibitions are not explicitly stated in the text. The inhibitory effect of IMG was noted to be less potent than that of the whole Ryupunghwan extract from which it was isolated, and approximately 100-fold less potent than another isolated compound, ecliptasaponin A.[1]
Table 2: Effect of Celecoxib on Osteoarthritis-Related Molecules from In Vitro Studies.
| Target Molecule | Cell Type | Concentration of Celecoxib | Observed Effect | Citation |
| COX-2 | Human Chondrocytes | ~10-20 times more selective for COX-2 over COX-1 | Selective inhibition of enzyme activity. | [2] |
| PGE2 | TNF-α-stimulated Porcine Chondrocytes | Not specified | 90% decrease in production. | [3] |
| MMP-1 | IL-1β-stimulated Human Articular Chondrocytes | 100 nM | Reduction in production. | [2] |
| MMP-13 | IL-1β-stimulated Human Articular Chondrocytes | Conflicting reports: both inhibition and stimulation observed. | Varies by study. | [4] |
| TNF-α | Human Articular Cartilage | Not specified | Inhibition of expression. | [4] |
| IL-1β | Human Articular Cartilage | Not specified | Inhibition of expression. | [4] |
| NF-κB | TNF-α-stimulated cells | Not specified | Inhibition of nuclear translocation and activation. | [5] |
Mechanism of Action
This compound
Based on in vitro evidence, this compound appears to exert its anti-osteoarthritic effects by modulating multiple downstream targets in the inflammatory cascade initiated by IL-1β. By downregulating the expression of key pro-inflammatory cytokines (TNF-α, IL-1β) and the inflammatory enzyme COX-2, IMG may reduce the inflammatory response in chondrocytes. Furthermore, its inhibitory effect on the expression of the catabolic enzyme MMP-13 and the alteration in collagen type II expression suggest a potential role in mitigating the breakdown of the cartilage extracellular matrix.[1] The upstream signaling pathways, such as the NF-κB pathway, are likely involved, though direct evidence for IMG's effect on these pathways is not yet available.
Celecoxib
Celecoxib's primary mechanism of action is the selective inhibition of the COX-2 enzyme.[2][6] COX-2 is induced in inflammatory settings and is responsible for the production of prostaglandins (B1171923), which are key mediators of pain and inflammation.[3] By blocking COX-2, celecoxib reduces prostaglandin (B15479496) synthesis, thereby alleviating the symptoms of osteoarthritis.[3] Beyond its effects on COX-2, studies have shown that celecoxib can also modulate other pathways involved in osteoarthritis. It has been demonstrated to inhibit the activation and nuclear translocation of NF-κB, a central transcription factor that governs the expression of numerous pro-inflammatory and catabolic genes, including cytokines and MMPs.[4][5] This suggests that celecoxib may have broader disease-modifying potential beyond simple symptomatic relief.
Signaling Pathway Diagrams
Caption: Putative mechanism of this compound.
Caption: Mechanism of action of Celecoxib in osteoarthritis.
Experimental Protocols
This compound In Vitro Study[1]
-
Cell Line: Human chondrosarcoma cell line SW1353 was used as a model for human chondrocytes.
-
Stimulation: Cells were stimulated with 20 µg/mL of Interleukin-1β (IL-1β) for 24 hours to induce an inflammatory and catabolic state mimicking osteoarthritis.
-
Treatment: Cells were pre-treated with this compound (30, 50, or 100 µg/mL) for 1 hour before the addition of IL-1β.
-
Analysis of Gene Expression (RT-PCR): Total RNA was extracted from the cell lysates, and reverse transcription-polymerase chain reaction (RT-PCR) was performed to determine the mRNA expression levels of MMP-13, collagen type II, TNF-α, IL-1β, and COX-2.
-
Analysis of Protein Expression (Western Blot): Protein extracts from the cell lysates were subjected to Western blot analysis to determine the expression of relevant proteins.
-
Analysis of Protein Secretion (ELISA): The amount of secreted proteins, such as MMP-13, in the cell culture supernatants was quantified using an enzyme-linked immunosorbent assay (ELISA).
Celecoxib In Vitro Studies (General Protocol)
A variety of in vitro studies have been conducted on celecoxib. A general experimental workflow is described below:
-
Cell Culture: Primary human chondrocytes or cartilage explants are isolated from patients with osteoarthritis undergoing joint replacement surgery.
-
Stimulation: Cells or explants are typically stimulated with pro-inflammatory cytokines such as IL-1β or TNF-α to mimic the osteoarthritic environment.
-
Treatment: The cultures are treated with celecoxib at various concentrations.
-
Analysis:
-
Prostaglandin Measurement: The concentration of prostaglandins (e.g., PGE2) in the culture medium is measured by ELISA to assess the inhibition of COX-2 activity.
-
Gene and Protein Expression: The expression of genes and proteins related to inflammation (e.g., COX-2, iNOS, TNF-α, IL-1β) and cartilage degradation (e.g., MMPs, ADAMTS) is analyzed using RT-PCR, Western blotting, and ELISA.
-
Signaling Pathway Analysis: The activation of key signaling pathways, such as the NF-κB pathway, is investigated by measuring the phosphorylation and nuclear translocation of key proteins (e.g., p65).
-
Conclusion
This compound demonstrates promising multi-target anti-inflammatory and chondroprotective potential in an in vitro model of osteoarthritis. Its ability to downregulate a range of pro-inflammatory cytokines and matrix-degrading enzymes suggests it may offer a broader mechanistic profile compared to the targeted COX-2 inhibition of celecoxib. However, the current evidence for IMG is preliminary and confined to a single in vitro study in a cancer cell line.
Celecoxib is a clinically proven, effective treatment for the signs and symptoms of osteoarthritis, with a well-understood primary mechanism of action and a growing body of evidence for additional disease-modifying effects.
Future research should focus on validating the in vitro findings for this compound in primary human chondrocytes and in vivo animal models of osteoarthritis. Direct comparative studies with celecoxib would be invaluable in determining its relative efficacy and potential as a future therapeutic agent for osteoarthritis. For drug development professionals, IMG represents a potential lead compound from a natural source that warrants further investigation and optimization.
References
- 1. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Study of Osteoarthritis Treatment with Anti-Inflammatory Drugs: Cyclooxygenase-2 Inhibitor and Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib: considerations regarding its potential disease-modifying properties in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of Isomucronulatol 7-O-glucoside and Other Key Astragalus Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of Isomucronulatol 7-O-glucoside against other prominent flavonoids found in Astragalus species, namely Calycosin, Formononetin, Isoliquiritigenin (B1662430), and Liquiritigenin. The following sections present available quantitative data from experimental studies, detail the methodologies of key assays, and illustrate the cellular signaling pathways involved.
Comparative Biological Activity Data
The following tables summarize the available quantitative data on the anti-inflammatory and antioxidant activities of this compound and other selected Astragalus flavonoids. It is important to note that direct comparative studies featuring this compound are limited.
Table 1: Anti-Inflammatory Activity of Astragalus Flavonoids
The data below is derived from a study by Li et al. on 12 flavonoids isolated from the roots of Astragalus membranaceus, including this compound. The study investigated their inhibitory effects on lipopolysaccharide (LPS)-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells. While specific IC50 values for this compound were not detailed in the abstract, it was reported to have weak inhibitory effects on IL-12 p40 production[1]. In contrast, other flavonoids from the same study demonstrated significant potency.
| Flavonoid | Target Cytokine | IC50 Value (µM) | Source |
| Isoliquiritigenin | IL-6 | 2.7 - 6.1 | [2][3][4] |
| IL-12 p40 | 2.7 - 6.1 | [2][3][4] | |
| TNF-α | 20.1 | [2][3][4] | |
| Liquiritigenin | IL-6 | 2.7 - 6.1 | [2][3][4] |
| IL-12 p40 | 2.7 - 6.1 | [2][3][4] | |
| This compound | IL-12 p40 | Weak inhibitory effect reported | [1] |
| Calycosin Glycoside | NO Production | Markedly inhibited | [5] |
| PGE2 Production | Markedly inhibited | [5] | |
| TNF-α, IL-1β, IL-6 | Markedly inhibited | [5] |
Note: "Markedly inhibited" indicates a significant effect was observed, though a specific IC50 value was not provided in the abstract.
Table 2: Antioxidant Activity of Astragalus Flavonoids
| Flavonoid | Assay | EC50 Value | Source |
| Formononetin | DPPH Radical Scavenging | Data not specified, but noted to have significant antioxidant activity. | [6] |
| Calycosin | DPPH Radical Scavenging | Data not specified, but noted to have significant antioxidant activity. | |
| Astragalus Flower Extract | DPPH Radical Scavenging | IC50 of 4.56 ± 0.42 µg/mL | [7] |
Experimental Protocols
Anti-Inflammatory Activity Assay: Inhibition of LPS-Induced Cytokine Production
This protocol describes a common in vitro method to assess the anti-inflammatory effects of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).
Objective: To determine the concentration at which a flavonoid inhibits 50% (IC50) of the production of cytokines like TNF-α, IL-6, and IL-12 in LPS-stimulated macrophages (e.g., RAW 264.7 cell line) or dendritic cells.
Materials:
-
RAW 264.7 macrophage cells or bone marrow-derived dendritic cells
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test flavonoids (this compound, Calycosin, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for specific cytokines (TNF-α, IL-6, IL-12)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the macrophage or dendritic cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test flavonoids for a specified pre-incubation period (e.g., 1-2 hours). Include a vehicle control (solvent only).
-
LPS Stimulation: After pre-incubation, stimulate the cells with a specific concentration of LPS (e.g., 1 µg/mL) to induce an inflammatory response. A negative control group (no LPS, no compound) should also be included.
-
Incubation: Incubate the plates for a period sufficient to allow for cytokine production (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokines (TNF-α, IL-6, IL-12) in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each flavonoid concentration compared to the LPS-only control. Plot the inhibition percentage against the log of the flavonoid concentration and determine the IC50 value using non-linear regression analysis.
Antioxidant Activity Assay: DPPH Radical Scavenging
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.
Objective: To determine the concentration of a flavonoid required to scavenge 50% of the DPPH free radicals (EC50).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Test flavonoids
-
A positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a series of dilutions of the test flavonoids and the positive control in the same solvent.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each flavonoid dilution to the wells, followed by the DPPH working solution. Include a control well with only the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. Determine the EC50 value by plotting the scavenging percentage against the flavonoid concentration.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Calycosin and Formononetin in their anti-inflammatory and antioxidant activities.
Anti-Inflammatory Signaling Pathway of Calycosin
Calycosin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Calycosin's anti-inflammatory mechanism.
Antioxidant Signaling Pathway of Formononetin
Formononetin enhances the cellular antioxidant defense system primarily through the activation of the Nrf2/ARE signaling pathway.
Caption: Formononetin's antioxidant mechanism.
Conclusion
The available evidence suggests that while this compound is a constituent of Astragalus, its anti-inflammatory activity may be less potent compared to other flavonoids like isoliquiritigenin and liquiritigenin. Calycosin and formononetin, on the other hand, have well-documented anti-inflammatory and antioxidant properties, respectively, with established mechanisms of action involving key cellular signaling pathways.
For researchers and drug development professionals, this comparative guide highlights that while this compound may not be the most potent single agent for anti-inflammatory applications, the synergistic effects of the complex flavonoid profile of Astragalus extracts warrant further investigation. Future head-to-head studies with robust quantitative data are necessary to fully elucidate the comparative efficacy of this compound and to explore its potential therapeutic roles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flavonoids from Astragalus membranaceus and their inhibitory effects on LPS-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoids from the Genus Astragalus: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of Calycosin glycoside on lipopolysaccharide-induced inflammatory responses in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unraveling the Molecular Targets of Isomucronulatol 7-O-glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isomucronulatol 7-O-glucoside, a flavonoid isolated from the roots of Astragalus membranaceus, has garnered attention for its potential therapeutic properties, particularly its anti-inflammatory and anti-osteoarthritic effects.[1][2][3] While direct protein binding targets of this compound are not yet extensively documented in publicly available research, current studies indicate that its mechanism of action involves the modulation of key inflammatory signaling pathways. This guide provides a comparative analysis of this compound with other natural compounds that exhibit similar biological activities, supported by experimental data and detailed protocols.
Comparative Analysis of Bioactive Compounds
This section compares this compound with two other natural compounds, Ecliptasaponin A and Kaempferol 7-O-glucoside, highlighting their effects on various molecular targets and pathways.
Table 1: Comparison of this compound and Alternative Compounds
| Feature | This compound | Ecliptasaponin A | Kaempferol 7-O-glucoside |
| Primary Reported Activity | Anti-osteoarthritic, Anti-inflammatory[3] | Anticancer, Pro-apoptotic, Pro-autophagic[4][5][6] | Anti-inflammatory, Anticancer, Antioxidant[7][8] |
| Affected Signaling Pathways | Likely NF-κB Pathway | ASK1/JNK Pathway, Autophagy[4][6] | NF-κB, AP-1, JAK-STAT Pathways[7] |
| Downstream Molecular Effects | Reduces expression of MMP13, COX, TNF-α, and p65.[3] Weakly inhibits LPS-stimulated IL-12 p40 production.[1][2] | Induces apoptosis and autophagy in lung cancer cells.[4][6] | Suppresses production of NO, PGE2, TNF-α, IL-1β, and IL-6. Downregulates iNOS and COX-2 expression.[7] |
| Quantitative Data (Binding Affinity) | Not available | Not available | Not available for 7-O-glucoside. However, for the related Kaempferol 3-O-glucoside, the docking score with DNMT3 protein is -8.9 with a total binding energy of -64.85 kJ/mol.[9] |
Signaling Pathways and Molecular Interactions
The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, COX-2, and MMPs.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of this compound and its alternatives on the expression of downstream inflammatory mediators.
Analysis of MMP13 mRNA Expression by RT-qPCR
This protocol is adapted from studies investigating MMP13 expression in osteoarthritis models.[10]
-
Cell Culture and Treatment: Chondrosarcoma SW1353 cells are cultured and stimulated with IL-1β to induce an osteoarthritic phenotype. Cells are pre-treated with this compound or comparator compounds for a specified time before IL-1β stimulation.
-
RNA Extraction: Total RNA is isolated from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): cDNA is synthesized from the extracted RNA using a high-capacity cDNA reverse transcription kit.
-
Quantitative PCR (qPCR): The relative expression level of MMP13 mRNA is analyzed using a real-time PCR system with specific primers for MMP13 and a housekeeping gene (e.g., GAPDH) for normalization.
Analysis of COX-2 Protein Expression by Western Blot
This protocol is based on standard Western blotting procedures for COX-2 detection.[11][12]
-
Cell Lysis: Following treatment, cells are washed with PBS and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for COX-2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantification of TNF-α Secretion by ELISA
This protocol outlines the enzyme-linked immunosorbent assay (ELISA) for measuring TNF-α in cell culture supernatants.[13][14][15][16][17]
-
Sample Collection: Cell culture supernatants are collected after the experimental treatment.
-
ELISA Plate Preparation: A 96-well microplate is coated with a capture antibody specific for human TNF-α.
-
Incubation: The collected supernatants and a series of TNF-α standards are added to the wells and incubated.
-
Detection: A biotinylated detection antibody specific for TNF-α is added, followed by the addition of a streptavidin-HRP conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the color development is proportional to the amount of TNF-α present.
-
Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of TNF-α in the samples is determined by comparison to the standard curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:94367-43-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]
- 6. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kaempferol 7-O-β-D-glucoside isolated from the leaves of Cudrania tricuspidata inhibits LPS-induced expression of pro-inflammatory mediators through inactivation of NF-κB, AP-1, and JAK-STAT in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. maxapress.com [maxapress.com]
- 10. MMP13 mRNA Expression Level as a Potential Marker for Knee OA Progression—An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot analysis of COX-2 and iNOS [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. file.elabscience.com [file.elabscience.com]
- 14. novamedline.com [novamedline.com]
- 15. fn-test.com [fn-test.com]
- 16. biogot.com [biogot.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to NF-κB Signaling Pathway Modulation: Isomucronulatol 7-O-glucoside and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isomucronulatol 7-O-glucoside and other known inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis, making it a key target for therapeutic intervention in a variety of diseases. This document summarizes the available experimental data, details relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows to aid in research and drug development.
Comparative Analysis of NF-κB Inhibitors
This compound, a flavonoid isolated from Astragalus membranaceus, has demonstrated anti-inflammatory properties, including the ability to modulate the NF-κB signaling pathway.[1][2][3][4] However, detailed quantitative data on its potency and specific mechanism of action are limited in the currently available literature. For a comprehensive understanding, this guide compares this compound with two well-characterized NF-κB inhibitors: Parthenolide, a sesquiterpene lactone, and BAY 11-7082, a synthetic small molecule.
Quantitative Data on NF-κB Pathway Inhibition
The following table summarizes the known effects and available quantitative data for this compound and the comparator compounds on key events in the NF-κB signaling cascade.
| Compound | Target in NF-κB Pathway | Reported Effect | IC₅₀ | Cell Type/Assay Conditions |
| This compound | NF-κB (p65 subunit) | Reduced expression of p65.[2][4] Weakly inhibits LPS-stimulated IL-12 p40 production.[1] | Not Reported | IL-1β-stimulated SW1353 chondrosarcoma cells.[2][4] LPS-stimulated bone marrow-derived dendritic cells.[1] |
| Parthenolide | IKK complex | Inhibits IKKβ activity, leading to decreased IκBα phosphorylation and degradation. | Not Reported | Various cell lines, including cystic fibrosis cells. |
| BAY 11-7082 | IκBα phosphorylation | Irreversibly inhibits TNF-α-induced IκBα phosphorylation. | ~10 µM | Tumor cells. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound efficacy. The following are standard protocols for key assays used to investigate the NF-κB signaling pathway.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB pathway, such as p65, IκBα, and phospho-IκBα.
a. Cell Lysis and Protein Extraction:
-
Treat cells with the test compound (e.g., this compound) for the desired time and concentration, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
b. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Luciferase Reporter Assay for NF-κB Transcriptional Activity
This assay measures the transcriptional activity of NF-κB by quantifying the expression of a reporter gene (luciferase) under the control of NF-κB response elements.
a. Cell Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene driven by an NF-κB responsive promoter and a control plasmid containing the Renilla luciferase gene for normalization of transfection efficiency.
b. Compound Treatment and Cell Lysis:
-
After transfection, treat the cells with the test compound and/or NF-κB activator.
-
Lyse the cells using a passive lysis buffer.
c. Luminescence Measurement:
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is used to detect the binding of NF-κB to its specific DNA consensus sequence.
a. Nuclear Extract Preparation:
-
Treat cells as described for the Western blot protocol.
-
Isolate nuclear extracts using a nuclear extraction kit or a hypotonic buffer lysis method.
b. Binding Reaction:
-
Incubate the nuclear extracts with a radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.
-
For competition assays, include an excess of unlabeled probe. For supershift assays to identify specific NF-κB subunits, add an antibody against a specific subunit (e.g., p65).
c. Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography (for radiolabeled probes) or fluorescence imaging. A "shift" in the mobility of the labeled probe indicates protein binding.
Visualizing the NF-κB Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway and the general workflows of the described experimental protocols.
Caption: Canonical NF-κB signaling pathway with points of inhibition.
Caption: General workflow for Western blot analysis.
Caption: Workflow for NF-κB luciferase reporter assay.
Conclusion
This compound presents as a potential modulator of the NF-κB signaling pathway with observed anti-inflammatory effects. However, a comprehensive understanding of its mechanism and potency requires further quantitative investigation. In contrast, compounds like Parthenolide and BAY 11-7082 have well-defined targets and inhibitory concentrations, making them useful as reference compounds in NF-κB research. This guide provides the foundational information and experimental frameworks necessary for researchers to further investigate this compound and other potential NF-κB inhibitors, ultimately aiding in the development of novel anti-inflammatory therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide to the In Vivo Therapeutic Potential of Isomucronulatol 7-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic effects of Isomucronulatol 7-O-glucoside (IMG), with a focus on its potential in vivo applications. Due to the limited availability of in vivo data for IMG, this guide leverages experimental data from the structurally similar and well-researched isoflavonoid (B1168493), Calycosin-7-O-β-D-glucoside (CG), as a predictive benchmark. This comparison aims to highlight the therapeutic promise of IMG and provide a framework for future in vivo validation studies.
Introduction to this compound and its Comparator
This compound is an isoflavonoid glycoside that has demonstrated anti-inflammatory properties in vitro.[1][2] Its therapeutic potential in live organisms (in vivo) remains largely unexplored. To contextualize its potential, we compare it with Calycosin-7-O-β-D-glucoside, an isoflavone (B191592) glycoside with a similar chemical structure that has been the subject of numerous in vivo studies.[3][4] Both compounds are found in medicinal herbs, such as those from the Astragalus genus, which have a long history of use in traditional medicine for treating inflammatory conditions.[1]
Comparative Biological Activity
The following table summarizes the available experimental data for both this compound and Calycosin-7-O-β-D-glucoside, drawing from both in vitro and in vivo studies.
| Compound | Study Type | Therapeutic Area | Key Findings | Reference |
| This compound (IMG) | In vitro | Osteoarthritis/Inflammation | Reduced expression of MMP13, COX1/2, TNF-α, and IL-1β in IL-1β-stimulated chondrosarcoma cells. | [1][2] |
| Calycosin-7-O-β-D-glucoside (CG) | In vivo | Viral Myocarditis | Improved survival rate, alleviated cardiac muscle damage, and reduced viral titers in a murine model of coxsackievirus B3-induced myocarditis. | [5] |
| In vivo | Ischemic Stroke | Significantly reduced infarct volume, histological damage, and blood-brain barrier permeability in a rat model of middle cerebral artery occlusion. | [4] | |
| In vivo | Myocardial Ischemia-Reperfusion Injury | Protected myocardium from injury by activating the JAK2/STAT3 signaling pathway. | [6] | |
| In vitro | Atherosclerosis | Attenuated oxidized LDL-induced foam cell formation and inflammatory responses in macrophages. | [7] | |
| In vitro | Hepatic Steatosis | Ameliorated palmitate-induced lipid accumulation in hepatocytes via AMPK activation. | [8] |
Experimental Protocols
A detailed experimental protocol from a representative in vivo study on Calycosin-7-O-β-D-glucoside is provided below, followed by a general protocol for a standard in vivo anti-inflammatory model that could be adapted for testing this compound.
Detailed Protocol: Antiviral Activity of Calycosin-7-O-β-D-glucoside in a Murine Myocarditis Model[5]
-
Animal Model: Male BALB/c mice.
-
Induction of Myocarditis: Mice were intraperitoneally infected with coxsackievirus B3 (CVB3).
-
Treatment Groups:
-
Control group (uninfected)
-
Virus-infected control group
-
Calycosin-7-O-β-D-glucoside treated group (24 mg/kg, daily intraperitoneal injection for 14 days)
-
-
Outcome Measures:
-
Survival rate
-
Heart weight to body weight ratio
-
Histopathological examination of cardiac tissue
-
Viral titer in the heart (plaque assay)
-
Echocardiography for left ventricular function
-
General Protocol: Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)
This is a widely used and validated model for screening acute anti-inflammatory activity.
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Treatment Groups:
-
Vehicle control group
-
Positive control group (e.g., Indomethacin, 10 mg/kg)
-
This compound treated groups (various doses)
-
-
Experimental Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The respective treatments are administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these compounds is crucial for drug development. While the specific signaling cascade for this compound has not been fully elucidated, its inhibitory effects on key inflammatory mediators have been documented. In contrast, the mechanisms of Calycosin-7-O-β-D-glucoside are better characterized.
Inhibitory Effects of this compound on Inflammatory Mediators
The following diagram illustrates the known downstream inhibitory effects of this compound based on in vitro data.
Caption: Inhibitory effects of this compound on key inflammatory molecules.
Signaling Pathway of Calycosin-7-O-β-D-glucoside in Anti-Atherosclerosis
This diagram depicts the signaling pathway activated by Calycosin-7-O-β-D-glucoside in macrophages, which contributes to its anti-atherosclerotic effects.[7]
References
- 1. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vivo and in vitro antiviral activities of calycosin-7-O-beta-D-glucopyranoside against coxsackie virus B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calycosin-7-Glucoside Alleviates Atherosclerosis by Inhibiting Ox-LDL-Induced Foam Cell Formation and Inflammatory Response in THP-1-Derived Macrophages via ATF-1 Activation Through the p38/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synergistic Effects of Isomucronulatol 7-O-glucoside with CEP-9722 and Ecliptasaponin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of Isomucronulatol 7-O-glucoside (IMG) when combined with two distinct compounds: CEP-9722, a PARP inhibitor, in the context of non-small cell lung cancer (NSCLC), and Ecliptasaponin A, a natural compound, in an osteoarthritis model. The following sections detail the quantitative data, experimental protocols, and associated signaling pathways for each combination, offering valuable insights for future research and drug development.
I. Synergistic Anti-cancer Effect with CEP-9722 in Non-Small Cell Lung Cancer
The combination of this compound and CEP-9722 has been shown to exhibit a synergistic effect in inhibiting the proliferation of A549 human non-small cell lung cancer cells. This synergy is linked to the induction of ferroptosis, a form of iron-dependent programmed cell death.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound individually and indicates the observed synergistic effect.
| Compound | Cell Line | Assay | IC50 (µM) | Combination Effect |
| This compound (IMG) | A549 | CCK-8 | 44.16 | \multirow{2}{*}{Synergistic} |
| CEP-9722 | A549 | CCK-8 | 18.21 |
Note: While the source study demonstrated synergy through CCK-8 and colony formation assays, a specific Combination Index (CI) value was not reported.
Experimental Protocols
1. Cell Culture:
-
Cell Line: A549 human non-small cell lung cancer cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (CCK-8):
-
A549 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
-
Cells were then treated with varying concentrations of this compound, CEP-9722, or a combination of both for 48 hours.
-
Following treatment, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for an additional 2 hours.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
3. Colony Formation Assay:
-
A549 cells were seeded in 6-well plates at a density of 500 cells per well and cultured for 24 hours.
-
The cells were then treated with this compound, CEP-9722, or their combination at specified concentrations.
-
The culture medium was replaced every 3 days with fresh medium containing the respective treatments.
-
After 14 days of incubation, the colonies were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
The number of colonies containing more than 50 cells was counted.
Signaling Pathway and Experimental Workflow
The synergistic effect of this compound and CEP-9722 is proposed to be mediated through the induction of ferroptosis. The following diagram illustrates a simplified ferroptosis pathway.
Caption: Simplified Ferroptosis Signaling Pathway.
The experimental workflow for evaluating the synergistic anti-cancer effects is depicted below.
Caption: Workflow for NSCLC Synergy Study.
II. Synergistic Anti-inflammatory Effect with Ecliptasaponin A in an Osteoarthritis Model
In an in vitro model of osteoarthritis using IL-1β-stimulated SW1353 human chondrosarcoma cells, this compound and Ecliptasaponin A demonstrated a synergistic effect in reducing the expression of matrix metalloproteinase-13 (MMP13), a key enzyme involved in cartilage degradation.
Quantitative Data Summary
The combination of this compound and Ecliptasaponin A resulted in a more pronounced reduction of MMP13 expression compared to each compound administered individually.
| Compound/Combination | Cell Line | Stimulant | Target | Outcome |
| This compound (100 µg/mL) | SW1353 | IL-1β (10 ng/mL) | MMP13 | Reduction in expression |
| Ecliptasaponin A (50 ng/mL) | SW1353 | IL-1β (10 ng/mL) | MMP13 | Stronger reduction in expression |
| IMG (100 µg/mL) + Ecliptasaponin A (50 ng/mL) | SW1353 | IL-1β (10 ng/mL) | MMP13 | Remarkably reduced expression |
Note: The study qualitatively describes the synergistic effect as a "remarkable reduction" in MMP13 expression for the combination treatment compared to individual compounds. Specific quantitative fold-change data was not provided.
Experimental Protocols
1. Cell Culture:
-
Cell Line: SW1353 human chondrosarcoma cells.
-
Culture Medium: Leibovitz's L-15 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere without CO2.
2. IL-1β Stimulation and Treatment:
-
SW1353 cells were seeded and grown to confluence.
-
Cells were pre-treated for 1 hour with this compound, Ecliptasaponin A, or a combination of both.
-
Following pre-treatment, cells were stimulated with 10 ng/mL of recombinant human IL-1β for 24 hours to induce an inflammatory response and MMP13 expression.
3. Gene Expression Analysis (RT-PCR):
-
Total RNA was extracted from the treated cells.
-
cDNA was synthesized from the RNA templates.
-
Quantitative real-time PCR (RT-PCR) was performed to measure the mRNA expression levels of MMP13. Gene expression was normalized to a housekeeping gene (e.g., GAPDH).
4. Protein Expression Analysis (Western Blot):
-
Total protein was extracted from the cell lysates.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against MMP13 and a loading control (e.g., β-actin).
-
After incubation with a secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow
The synergistic inhibition of MMP13 expression by this compound and Ecliptasaponin A is likely due to the modulation of the IL-1β signaling pathway, which is a key driver of inflammation and cartilage degradation in osteoarthritis.
Caption: IL-1β Signaling to MMP13 Expression.
The workflow for investigating the synergistic anti-inflammatory effects is outlined below.
Caption: Workflow for Osteoarthritis Synergy Study.
A Comparative Analysis of Isomucronulatol 7-O-glucoside from Diverse Geographical Origins: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of Isomucronulatol 7-O-glucoside, a promising flavonoid with anti-inflammatory properties, isolated from various geographical sources. This guide is intended for researchers, scientists, and drug development professionals interested in the phytochemical variations and therapeutic potential of this natural compound. While direct comparative studies on this compound from different regions are nascent, this document synthesizes available data on related compounds and outlines standardized protocols for future comparative research.
This compound is a flavonoid primarily isolated from the roots of Astragalus membranaceus (Fisch.) Bunge, a plant widely used in traditional medicine.[1] Emerging research indicates its potential as an anti-inflammatory agent, exhibiting inhibitory effects on the production of pro-inflammatory cytokines such as IL-12 p40 in vitro.[1][2] However, the geographical origin of the plant material can significantly influence the concentration and potential bioactivity of its phytochemical constituents due to variations in climate, soil composition, and genetic factors.[3][4][5] This guide presents a framework for the comparative evaluation of this compound from different sources, offering hypothetical data to illustrate potential variations and detailed experimental protocols for standardized analysis.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound isolated from three distinct geographical sources. These values are illustrative and intended to highlight the potential variability that researchers may encounter.
| Parameter | Source A (e.g., Northern China) | Source B (e.g., Mongolia) | Source C (e.g., Siberia) |
| Yield of Crude Extract (%) | 12.5 | 10.2 | 15.8 |
| This compound Content in Crude Extract (mg/g) | 5.8 | 4.1 | 7.2 |
| Purity after Purification (%) | 98.2 | 97.5 | 99.1 |
| IC₅₀ for IL-12 p40 Inhibition (µM) | 25.6 | 35.2 | 21.8 |
| Antioxidant Activity (TEAC, µmol TE/g) | 150.4 | 125.8 | 180.2 |
Note: The data presented in this table is hypothetical and serves as a template for reporting findings from comparative studies. Actual values will vary depending on the specific plant material and experimental conditions.
Experimental Protocols
To ensure reproducibility and enable meaningful comparisons across different studies, the following detailed experimental protocols are recommended.
Extraction of this compound
This protocol describes a standard method for the extraction of flavonoids from plant material.
-
Plant Material Preparation: Air-dried and powdered roots of Astragalus membranaceus (100 g) are used as the starting material.
-
Solvent Extraction: The powdered material is extracted with 80% aqueous methanol (B129727) (1 L) at room temperature for 24 hours with continuous agitation. The extraction is repeated three times.
-
Filtration and Concentration: The combined extracts are filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate (B1210297). The ethyl acetate fraction, which is typically enriched with flavonoids, is collected and dried.
Purification of this compound
This protocol outlines a common chromatographic approach for the isolation of the target compound.
-
Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing this compound are pooled and further purified on a Sephadex LH-20 column using methanol as the eluent.[6] This step is effective for separating flavonoids.
-
Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to yield highly pure this compound.
Quantification by HPLC
This protocol provides a method for the quantitative analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 analytical column is used.
-
Mobile Phase: A gradient elution with acetonitrile (A) and water containing 0.1% formic acid (B) at a flow rate of 1 mL/min.
-
Standard Curve: A standard curve is generated using a certified reference standard of this compound at various concentrations.
-
Sample Analysis: The purified compound and crude extracts are dissolved in methanol, filtered, and injected into the HPLC system. The peak area corresponding to this compound is used to calculate its concentration based on the standard curve.
In Vitro Anti-inflammatory Assay (IL-12 p40 Inhibition)
This protocol describes an assay to evaluate the biological activity of the isolated compound.
-
Cell Culture: Murine bone marrow-derived dendritic cells (BMDCs) are cultured in a suitable medium.
-
Stimulation: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce inflammation.
-
ELISA: The concentration of IL-12 p40 in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of IL-12 p40 inhibition against the log of the compound concentration.
Visualizations
To further elucidate the experimental process and potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the extraction, purification, and analysis of this compound.
Caption: A potential anti-inflammatory signaling pathway modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phytochemical Analysis and Habitat Suitability Mapping of Glycyrrhiza glabra L. Collected in the Hatay Region of Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Analysis and Habitat Suitability Mapping of Glycyrrhiza glabra L. Collected in the Hatay Region of Turkey [agris.fao.org]
- 6. air.unimi.it [air.unimi.it]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Isomucronulatol 7-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Isomucronulatol 7-O-glucoside. Given the limited availability of comprehensive toxicological data for this compound, a cautious approach is paramount. The following procedural guidance is designed to minimize exposure risk and ensure a safe laboratory environment.
Core Safety Recommendations
When handling this compound, which is typically a powder, standard laboratory hygiene and safety practices should be strictly followed. Engineering controls, such as handling the compound in a well-ventilated area or a chemical fume hood, are highly recommended to minimize inhalation exposure.
| Protective Measure | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Minimizes contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be appropriate. | Avoids inhalation of dust particles. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure all necessary personal protective equipment (PPE) is readily available and in good condition. Work in a designated, well-ventilated area, preferably a chemical fume hood.
-
Dispensing: To prevent the generation of dust, handle the solid compound carefully. Avoid actions that could cause the powder to become airborne.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In case of a spill, avoid creating dust. Carefully collect the spilled material using appropriate tools and place it in a sealed container for disposal.
First Aid Measures:
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. Seek medical attention.[1] |
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is essential to treat this compound as potentially hazardous waste due to the lack of comprehensive toxicological and ecological data.
Experimental Workflow: Safe Handling and Disposal
The following diagram outlines the procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
